molecular formula C38H41ClN4O10 B12376779 ATTO 565 maleimide

ATTO 565 maleimide

Cat. No.: B12376779
M. Wt: 749.2 g/mol
InChI Key: ZXXQVZZQXPCWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 565 maleimide is a useful research compound. Its molecular formula is C38H41ClN4O10 and its molecular weight is 749.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H41ClN4O10

Molecular Weight

749.2 g/mol

IUPAC Name

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate

InChI

InChI=1S/C30H30N2O3.C8H10N2O3.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-6(11)9-4-5-10-7(12)2-3-8(10)13;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H,4-5H2,1H3,(H,9,11);(H,2,3,4,5)

InChI Key

ZXXQVZZQXPCWAA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCN1C(=O)C=CC1=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

ATTO 565 Maleimide: A Technical Guide to Spectral Properties and Applications in Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of ATTO 565 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques for studying protein dynamics and cellular signaling pathways.

Core Spectral and Photophysical Properties

ATTO 565 is renowned for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a versatile tool for a wide range of applications, including single-molecule detection and super-resolution microscopy.[2][3] The maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[4]

The key spectral and photophysical characteristics of ATTO 565 maleimide are summarized in the table below. These properties are crucial for designing and executing fluorescence-based experiments, ensuring optimal excitation and emission detection, and for quantitative analysis of labeled biomolecules.

PropertyValueReference
Excitation Maximum (λex) 563-564 nm[2]
Emission Maximum (λem) 590-592 nm[2]
Molar Extinction Coefficient (ε) 1.2 x 10⁵ cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~90%[2]
Fluorescence Lifetime (τ) ~4.0 ns[2]
Molecular Weight 733.16 g/mol
Solubility Polar solvents (e.g., DMSO, DMF)

Experimental Protocols: Labeling Proteins with this compound

The following protocol provides a detailed methodology for the covalent labeling of proteins with this compound. This procedure is optimized for the specific reaction between the maleimide group and free sulfhydryl groups on proteins.

Materials
  • Protein of interest (with at least one free cysteine residue)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

    • If DTT is used, it must be removed by dialysis or a desalting column prior to adding the dye, as it will react with the maleimide. TCEP does not require removal.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the stock solution from light.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 564 nm (for the ATTO 565 dye).

    • Pool the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye] Where:

      • A_max is the absorbance of the conjugate at 564 nm.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 cm⁻¹M⁻¹).

      • CF_280 is the correction factor for the absorbance of the dye at 280 nm (typically around 0.12).

Visualization of Experimental Workflow and Signaling Pathway Application

The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein labeling and a representative application of this compound in studying a signaling pathway.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 7.0-7.5) Mix Mix Protein and Dye (10-20x molar excess of dye) Protein->Mix Dye This compound Stock Solution (DMSO/DMF) Dye->Mix Incubate Incubate (2h RT or O/N 4°C, dark) Mix->Incubate Quench Quench Reaction (L-cysteine) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze (Determine DOL) Purify->Analyze

Caption: Workflow for labeling proteins with this compound.

Application in Studying GPCR-G Protein Interaction

This compound can be used to study the dynamics of G-protein coupled receptor (GPCR) signaling. For instance, by labeling a specific cysteine residue on a G-protein, researchers can monitor its interaction with a GPCR upon ligand binding using techniques like Förster Resonance Energy Transfer (FRET) or single-molecule microscopy.[2]

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) Labeled with ATTO 565 GPCR->G_protein 2. Activation & Interaction Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα activates Effector Ligand Ligand Ligand->GPCR 1. Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

Caption: GPCR signaling pathway with ATTO 565 labeled G-protein.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of proteins. Its exceptional photophysical properties, combined with the specificity of the maleimide-thiol reaction, make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and illustrated workflows provided in this guide are intended to facilitate the successful application of this compound in elucidating complex biological processes, such as the intricate signaling cascades that govern cellular function.

References

ATTO 565 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 565 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes. Renowned for its exceptional photophysical properties, ATTO 565 is a powerful tool for elucidating complex biological processes. This document details its spectral characteristics, provides meticulous experimental protocols for its use in labeling, and presents visualizations of its application in studying protein localization relevant to cellular signaling.

Core Properties of ATTO 565 Maleimide

This compound is characterized by its strong absorption of light, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These features make it an ideal candidate for a wide range of fluorescence-based applications, including high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1] The dye is moderately hydrophilic and, once coupled to a substrate, carries a net electrical charge of -1.[1]

The maleimide functional group enables the specific labeling of thiol (-SH) groups, which are present in the cysteine residues of proteins.[1][2] This reaction is highly selective at a pH range of 7.0-7.5, where the thiol groups are sufficiently nucleophilic to react almost exclusively with the maleimide, while other potential reactive groups like amines remain largely protonated and unreactive.[1]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and data analysis.

PropertyValueReference
Maximum Excitation (λabs) 563 - 564 nm[1][3]
Maximum Emission (λfl) 590 - 592 nm[1][3]
Molar Absorptivity (εmax) 1.2 x 105 M-1cm-1[1][4]
Fluorescence Quantum Yield (ηfl) 90%[1][4]
Fluorescence Lifetime (τfl) 4.0 ns[1]
Molecular Weight 733.16 g/mol
Correction Factor (CF260) 0.27[1]
Correction Factor (CF280) 0.12[1]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with this compound.

Reagent Preparation

1. Buffer Preparation (Phosphate-Buffered Saline - PBS, pH 7.4):

  • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na2HPO4·2H2O, and 0.24 g of KH2PO4 in 1 liter of distilled water.

  • Adjust the pH to 7.4 if necessary.

2. This compound Stock Solution:

  • Immediately prior to use, dissolve 1.0 mg of this compound in 50 – 200 µl of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Note: It is crucial to protect the stock solution from light and moisture. For storage, keep at -20°C. Due to potential hydrolysis of the maleimide group, freshly prepared solutions are always recommended.

Protein Labeling Protocol

This protocol outlines the general procedure for labeling proteins with this compound.

1. Protein Preparation:

  • Dissolve the protein to be labeled in a suitable buffer at a concentration of 50–100 µM. Recommended buffers include 10–100 mM phosphate, Tris, or HEPES at a pH of 7.0–7.5.[1]

  • If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, treat the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • If DTT is used, it must be removed by dialysis before adding the reactive dye.[1] TCEP does not require removal.[1]

2. Labeling Reaction:

  • Add a 10–20 molar excess of the freshly prepared this compound stock solution to the protein solution.[1] Add the dye dropwise while gently stirring the protein solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be carried out in the dark to prevent photobleaching of the dye.[1]

3. Quenching the Reaction (Optional):

  • To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione (B108866) or mercaptoethanol can be added to the reaction mixture after the desired labeling time.[1]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).

  • Pre-equilibrate the column with PBS buffer (pH 7.4).

  • Elute the conjugate with the same buffer. The first colored band to elute is the ATTO 565-labeled protein.

Visualizations

The following diagrams, created using the DOT language, illustrate the structure of this compound and a typical experimental workflow for its use in visualizing protein localization.

G Chemical Structure of this compound cluster_rhodamine Rhodamine Core cluster_linker Linker cluster_maleimide Reactive Group Xanthene Xanthene Ring Carboxyphenyl Carboxyphenyl Group Xanthene->Carboxyphenyl Amino1 Alkylamino Group Xanthene->Amino1 Amino2 Alkylamino Group Xanthene->Amino2 Linker Flexible Linker Chain Xanthene->Linker Maleimide Maleimide Linker->Maleimide

Figure 1. Simplified diagram of this compound structure.

G Protein Labeling and Imaging Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application Protein Protein with Thiol Group (e.g., Cysteine residue) Mix Incubate Protein and Dye (pH 7.0-7.5, dark) Protein->Mix ATTO565 This compound (in DMSO/DMF) ATTO565->Mix Purify Gel Filtration Chromatography (e.g., Sephadex G-25) Mix->Purify Separate labeled protein from free dye LabeledProtein ATTO 565-Labeled Protein Purify->LabeledProtein Microscopy Fluorescence Microscopy (e.g., STED, Confocal) LabeledProtein->Microscopy Introduce to cellular system or in vitro assay Analysis Image Acquisition & Data Analysis Microscopy->Analysis G Visualization of a Synaptic Protein with ATTO 565 cluster_system Biological System cluster_labeling Immunolabeling cluster_imaging Imaging Neuron Neuron with Synapse TargetProtein Synaptic Protein of Interest (e.g., Transport Protein) PrimaryAb Primary Antibody (specific to target protein) TargetProtein->PrimaryAb Binds to SecondaryAb Secondary Antibody conjugated to ATTO 565 PrimaryAb->SecondaryAb Binds to STED STED Microscopy SecondaryAb->STED Visualized by Image High-Resolution Image of Protein Distribution STED->Image

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Photophysical Properties of ATTO 565 Maleimide (B117702)

ATTO 565, a fluorescent label belonging to the rhodamine class of dyes, is characterized by its strong light absorption and high fluorescence quantum yield.[1][2][3] These features make it particularly well-suited for high-sensitivity applications such as single-molecule detection and advanced microscopy techniques including PALM, dSTORM, and STED.[1][3] The maleimide reactive group enables the specific labeling of thiol groups, commonly found in the cysteine residues of proteins.[3] This guide provides a detailed overview of the core photophysical properties of ATTO 565 maleimide, experimental protocols for their measurement, and an example of its application.

Core Photophysical Properties of ATTO 565

The key photophysical parameters of ATTO 565 are summarized in the table below. These values are fundamental for designing and interpreting fluorescence-based experiments.

PropertyValueReferences
Fluorescence Quantum Yield (η)90%[2][3][4][5][6]
Fluorescence Lifetime (τ)4.0 ns[2][3][6][7]
Maximum Excitation Wavelength (λabs)564 nm[2][3][4][5][6]
Maximum Emission Wavelength (λem)590 nm[2][3][4][5][6]
Molar Extinction Coefficient (ε)120,000 M-1cm-1[3][4][6][8]

The high quantum yield of 90% indicates that ATTO 565 is highly efficient at converting absorbed photons into emitted fluorescence, contributing to its brightness.[4][5][6]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The most common and reliable method for determining the fluorescence quantum yield (Φf) is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9][10]

Principle: Solutions of a standard and the test sample (ATTO 565) with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. A ratio of the integrated fluorescence intensities of the two solutions will, therefore, yield the ratio of their quantum yields.[9]

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with ATTO 565.

  • Sample Preparation: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.05 to avoid inner filter effects.[11]

  • Absorbance Measurement: Record the absorbance spectra for each solution using a UV-Vis spectrophotometer.[11]

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for each solution using a fluorescence spectrometer under identical conditions (e.g., excitation wavelength, slit widths).[9][11]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[9][11]

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

    • Calculate the quantum yield using the following equation:[9] ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST denote the test sample and the standard, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime can be measured in either the time domain or the frequency domain. Time-Correlated Single Photon Counting (TCSPC) is a robust time-domain technique used to measure fluorescence lifetimes from picoseconds to microseconds.[12]

Principle: A sample is excited by a high-repetition-rate pulsed laser.[12] The instrument measures the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the fluorescence decay curve.[12][13]

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond diode laser), a sample holder, a fast single-photon detector (e.g., PMT or SPAD), and timing electronics (e.g., time-to-amplitude converter).[12][14]

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution or a sample with an instantaneous lifetime. This is crucial for accurate data analysis.[13]

  • Sample Measurement:

    • Place the this compound solution in the sample holder.

    • Excite the sample with the pulsed laser at a wavelength near its absorption maximum (e.g., 564 nm).

    • Collect the emitted photons over a time window that is 5-6 times longer than the expected lifetime to ensure the full decay is captured.[13]

  • Data Analysis:

    • The collected data forms a histogram of photon arrival times.

    • This decay curve is then fitted to an exponential function, taking into account the measured IRF, to determine the fluorescence lifetime (τ).[7][12] For a multi-component decay, the curve is fitted to a sum of exponential functions.[15]

Application Example: Protein Labeling and Cellular Imaging

This compound is frequently used to label proteins at cysteine residues for visualization in various cellular contexts. The workflow below illustrates the general process of labeling a protein of interest and its subsequent use in imaging.

G cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application protein Protein with accessible thiol (-SH) mix Mix protein and dye (10-20 fold molar excess of dye) protein->mix dye_prep Prepare this compound stock in DMSO dye_prep->mix incubate Incubate for 2 hours at room temperature mix->incubate purify Purify conjugate via size-exclusion chromatography incubate->purify characterize Characterize Degree of Labeling (DOL) (Absorbance at 280 nm & 564 nm) purify->characterize imaging Fluorescence Microscopy (e.g., Confocal, STED) characterize->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for protein labeling with this compound.

Signaling Pathway Visualization: EGFR Signaling

ATTO 565-labeled ligands, such as Epidermal Growth Factor (EGF), can be used to study receptor signaling pathways like the EGFR pathway. The diagram below provides a simplified overview of this pathway, which could be investigated using ATTO 565-conjugated molecules.

G EGF ATTO 565-EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation

Caption: Simplified EGFR signaling pathway.

References

ATTO 565 Maleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine family of dyes.[1][2] Renowned for its exceptional brightness, high fluorescence quantum yield, and significant photostability, ATTO 565 is a versatile tool in a wide array of fluorescence-based applications.[3][4][5] Its maleimide functional group allows for the specific covalent labeling of sulfhydryl groups, primarily found in cysteine residues of proteins and peptides. This technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols for the effective use of ATTO 565 maleimide in research and development.

Chemical Structure and Physicochemical Properties

ATTO 565 is based on a rhodamine core structure, which imparts its characteristic spectroscopic properties.[2][4] The maleimide moiety is attached via a linker, enabling covalent bond formation with thiol-containing molecules.

Chemical Formula: C₃₇H₃₇ClN₄O₁₀

Molecular Weight: 733.16 g/mol

ATTO_565_Maleimide This compound ATTO_565_Core ATTO 565 Core (Rhodamine) ATTO_565_Maleimide->ATTO_565_Core contains Linker Linker ATTO_565_Maleimide->Linker contains Maleimide Maleimide Group ATTO_565_Maleimide->Maleimide contains

Spectroscopic and Physicochemical Properties

This compound exhibits excellent spectroscopic properties, making it highly suitable for sensitive fluorescence detection, including single-molecule studies and super-resolution microscopy.[5]

PropertyValueReference(s)
Absorption Maximum (λabs) 563 - 564 nm[6]
Emission Maximum (λem) 590 - 592 nm[6]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φf) ~90%[6]
Fluorescence Lifetime (τfl) ~4.0 ns[6]
Solubility Soluble in DMSO and DMF
Storage Store at -20°C, protected from light and moisture. Stable for at least 3 years under these conditions.

Stability Profile

pH Stability: The reactivity of the maleimide group is pH-dependent. The optimal pH range for the reaction with sulfhydryl groups is between 6.5 and 7.5.[7] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive.[7][8] Additionally, at pH values above 8.5, the maleimide group can exhibit reactivity towards primary amines.[7] The rhodamine core of ATTO 565 can also exhibit pH-dependent absorption characteristics.

Photostability: As a rhodamine-based dye, ATTO 565 exhibits good photostability, which is advantageous for applications requiring prolonged or intense light exposure, such as super-resolution microscopy.[1][5]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for the covalent labeling of proteins with this compound.

Materials:

  • Protein of interest containing free sulfhydryl groups

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Reducing agent (if necessary, e.g., TCEP)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. TCEP is recommended as it does not need to be removed prior to the labeling reaction. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide dye.[6]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

G start Start protein_prep Prepare Protein Solution (1-5 mg/mL in PBS, pH 7.0-7.5) start->protein_prep dye_prep Prepare this compound Stock Solution (1-10 mg/mL in DMSO/DMF) start->dye_prep reaction Mix Protein and Dye (10-20x molar excess of dye) protein_prep->reaction dye_prep->reaction incubation Incubate (2h at RT or overnight at 4°C, dark) reaction->incubation purification Purify Labeled Protein (Gel Filtration, e.g., Sephadex G-25) incubation->purification end End purification->end

Purification of the Labeled Protein

It is crucial to remove unreacted dye from the labeled protein to ensure accurate downstream applications.

Procedure:

  • Column Preparation:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with the labeling buffer.

  • Separation:

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled protein with the labeling buffer. The first colored band to elute is typically the labeled protein. Unconjugated dye will elute later.

  • Storage:

    • Store the purified labeled protein under conditions appropriate for the specific protein, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

G start Start: Reaction Mixture prepare_column Equilibrate Gel Filtration Column (e.g., Sephadex G-25) with Buffer start->prepare_column load_sample Load Reaction Mixture onto Column prepare_column->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions identify_product Identify Labeled Protein Fraction (First Colored Band) collect_fractions->identify_product store Store Purified Labeled Protein (Protected from Light) identify_product->store end End: Purified Product store->end

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of thiol-containing biomolecules. Its superior photophysical properties make it an excellent choice for a wide range of applications in cell biology, biochemistry, and drug discovery. By following the detailed protocols and considering the chemical properties outlined in this guide, researchers can effectively utilize this compound to achieve high-quality, reproducible results.

References

ATTO 565 Maleimide: An In-depth Technical Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATTO 565 maleimide (B117702), a high-performance fluorescent dye, and its application in protein labeling. This document details the dye's physicochemical properties, experimental protocols for protein conjugation, and the underlying chemical principles.

Introduction to ATTO 565 Maleimide

ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These features make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][5] The maleimide functional group enables specific covalent labeling of thiol groups, primarily found in cysteine residues of proteins.[1][6]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its chemical and physical properties. This compound exhibits exceptional characteristics that contribute to its bright and stable signal.

Quantitative Data Summary

The key spectroscopic and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 733.16 g/mol [1][7]
Excitation Maximum (λex) 563 - 564 nm[1][5][7]
Emission Maximum (λem) 590 - 592 nm[1][5][7]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹ cm⁻¹[1][5][8]
Fluorescence Quantum Yield (ηfl) 90%[1][5]
Fluorescence Lifetime (τfl) 4.0 ns[1][5]
Correction Factor (CF₂₆₀) 0.27[1][5]
Correction Factor (CF₂₈₀) 0.12[1][5]
Solubility Soluble in polar organic solvents like DMSO and DMF[3]
Storage Store at -20°C, protected from light and moisture[3][4][9]

Protein Labeling with this compound

The specific and efficient labeling of proteins is crucial for a multitude of biological assays. The maleimide moiety of ATTO 565 reacts selectively with the thiol group of cysteine residues to form a stable thioether bond.

Chemical Reaction Pathway

The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[10] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable covalent bond.

cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine) Labeled_Protein ATTO 565-Labeled Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein pH 6.5-7.5 ATTO565_Maleimide ATTO 565-Maleimide ATTO565_Maleimide->Labeled_Protein

Figure 1. Reaction of this compound with a protein thiol group.

Experimental Workflow for Protein Labeling

The following diagram outlines the general workflow for labeling a protein with this compound, from protein preparation to the final purified conjugate.

A 1. Protein Preparation (Dissolve in thiol-free buffer, pH 7.0-7.5) B 2. Disulfide Bond Reduction (Optional) (e.g., with TCEP) A->B D 4. Labeling Reaction (Add dye to protein, incubate in the dark) B->D C 3. Prepare this compound Stock (Dissolve in anhydrous DMSO or DMF) C->D E 5. Quench Reaction (Optional) (Add excess low MW thiol) D->E F 6. Purification (Remove unreacted dye, e.g., gel filtration) E->F G 7. Characterization (Determine Degree of Labeling) F->G

Figure 2. General workflow for protein labeling with this compound.

Detailed Experimental Protocols

This section provides a step-by-step protocol for labeling proteins with this compound.

Materials and Reagents
  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5.[1] Ensure the buffer is free of thiols.

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1]

  • Anhydrous DMSO or DMF

  • Quenching Reagent (optional): L-cysteine, β-mercaptoethanol, or glutathione.[1]

  • Purification column (e.g., Sephadex G-25 gel filtration column)[9][11]

Protein Preparation
  • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced.

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-60 minutes at room temperature.[10]

    • If using DTT, it must be removed after reduction (e.g., by a desalting column) as it will compete with the protein thiols for the maleimide.[1]

Dye Preparation
  • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Protect the stock solution from light by wrapping the container in aluminum foil.[1]

Labeling Reaction
  • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[1] Add the dye dropwise while gently stirring.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[1]

Quenching and Purification
  • (Optional) To stop the reaction, add a low molecular weight thiol (e.g., L-cysteine or glutathione) to consume any excess maleimide reagent.[1]

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[9][11] Elute with the reaction buffer. The first colored fraction will be the labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of ATTO 565 (A₅₆₄).

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₆₄ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[1][5]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₅₆₄ / ε_dye

    • Where ε_dye is the molar extinction coefficient of ATTO 565 (120,000 M⁻¹ cm⁻¹).[1][5]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Applications in Research and Drug Development

The unique properties of ATTO 565 make it a valuable tool in various research and development areas:

  • Fluorescence Microscopy: Its high brightness and photostability are advantageous for advanced imaging techniques, including super-resolution microscopy, enabling the visualization of cellular structures and protein localization with high precision.[1][12]

  • Single-Molecule Studies: The low triplet formation rate and high quantum yield of ATTO 565 are well-suited for single-molecule detection experiments.[7]

  • Flow Cytometry: Labeled antibodies and proteins can be used for cell sorting and analysis.[1]

  • Binding Assays: The intense fluorescence signal allows for sensitive detection in various binding assays, such as fluorescence polarization and FRET-based assays.

  • Drug Development: Labeled therapeutic proteins or antibodies can be used to study their localization, trafficking, and mechanism of action in vitro and in cell-based models.[13]

Conclusion

This compound is a robust and versatile fluorescent probe for protein labeling. Its superior spectroscopic properties, coupled with the specific reactivity of the maleimide group, provide a reliable method for generating brightly fluorescent protein conjugates. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully utilize this compound in their studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ATTO 565 Maleimide (B117702) Applications in Super-Resolution Microscopy

ATTO 565, a fluorescent label belonging to the rhodamine class of dyes, has emerged as a powerful tool in the field of advanced fluorescence imaging.[1][2][3][4] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it particularly well-suited for super-resolution microscopy techniques that push the boundaries of optical resolution.[1][2][3][4][5] This technical guide provides a comprehensive overview of ATTO 565 maleimide, its core properties, detailed experimental protocols for its use, and its specific applications in Stimulated Emission Depletion (STED) and single-molecule localization microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM).

Core Properties of this compound

ATTO 565 is characterized by its bright fluorescence and high stability, which are critical for the demanding conditions of super-resolution imaging, such as the high laser powers used in STED and the repeated photoswitching cycles required for PALM/STORM.[1][6] The maleimide functional group enables specific and efficient covalent labeling of thiol groups, which are naturally present in cysteine residues of proteins.[1][2][7] This allows for precise targeting of proteins of interest within complex biological samples.

Photophysical and Chemical Data

The key properties of ATTO 565 are summarized in the table below, providing essential data for designing and executing advanced imaging experiments.

PropertyValueReference
Maximum Excitation (λabs) 563 - 564 nm[1][6][8][9]
Maximum Emission (λfl) 590 - 592 nm[1][2][6][8][9]
Molar Absorptivity (εmax) 1.2 x 105 M-1cm-1[1][2][3][4][6][8][9][10]
Fluorescence Quantum Yield (ηfl) 90%[1][2][3][4][6][8][9][10]
Fluorescence Lifetime (τfl) 4.0 ns[1][2][8][9]
Molecular Weight 733 g/mol [1][2]
Reactive Group Maleimide[1][2]
Target Moiety Thiol (Sulfhydryl) Groups[1][2][7][11]

Applications in Super-Resolution Microscopy

The robust nature of ATTO 565 makes it a versatile dye for various super-resolution techniques. Its high photon yield and photostability are advantageous for methods requiring either intense laser illumination or the detection of single molecules over time.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. ATTO 565 is an excellent dye for STED because its high photostability withstands the intense STED laser, and its emission spectrum is well-separated from common STED laser wavelengths (e.g., 660 nm or 775 nm).[12] This allows for clear imaging of fine subcellular structures with significantly improved resolution compared to conventional confocal microscopy.[3][10][13]

PALM and dSTORM

In single-molecule localization microscopy techniques like PALM and dSTORM, images are reconstructed from the precise localization of individual fluorescent molecules that are stochastically switched between a fluorescent "on" state and a dark "off" state. ATTO 565 is suitable for these methods due to its ability to undergo photoswitching under specific buffer conditions.[1] Its inherent brightness ensures that a sufficient number of photons are collected from each "on" event to allow for high-precision localization.

Experimental Protocols

Precise and efficient labeling is crucial for high-quality super-resolution imaging. The following sections provide detailed methodologies for protein labeling and general considerations for imaging.

Protocol: Labeling Proteins with this compound

This protocol outlines the general procedure for covalently attaching this compound to proteins via cysteine residues.

1. Materials and Reagents:

  • Protein of interest (1-5 mg)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[11]

  • Phosphate-Buffered Saline (PBS), pH 7.0-7.5[11][14]

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1]

  • Gel filtration column (e.g., Sephadex G-25) for purification[11][14]

  • Stirring equipment

2. Protein Preparation:

  • Dissolve 1-5 mg of the protein in 1 mL of PBS buffer (pH 7.0-7.5).[14] The protein solution must be free of thiol-containing substances.[11]

  • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[1]

  • If DTT is used, it must be removed by dialysis before adding the dye, as it will compete for the maleimide groups. TCEP does not require removal.[1]

3. Dye Preparation:

  • Immediately before use, prepare a stock solution of this compound.[7][11]

  • Dissolve 1.0 mg of the dye in 50-200 µL of anhydrous, amine-free DMF or DMSO.[11][14]

4. Labeling Reaction:

  • While gently stirring the protein solution, add the dye stock solution dropwise. A 10-20 fold molar excess of dye to protein is typically recommended.[1]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

5. Purification of the Conjugate:

  • To stop the reaction, you can add a low molecular weight thiol (e.g., glutathione) to consume any excess maleimide reagent.[1]

  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[11][14]

  • Preequilibrate the column with PBS buffer. The first colored band to elute will be the protein-dye conjugate.[11]

6. Storage:

  • Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p_prep 1. Dissolve Protein in PBS (pH 7.0-7.5) p_reduce Reduce Disulfide Bonds (Optional, with TCEP/DTT) p_prep->p_reduce If needed mix 3. Mix Dye and Protein (10-20x molar excess of dye) p_prep->mix d_prep 2. Prepare Dye Stock in DMF or DMSO d_prep->mix p_reduce->mix incubate 4. Incubate (2h at RT or overnight at 4°C, dark) mix->incubate quench 5. Quench Reaction (Optional) incubate->quench purify 6. Purify Conjugate (Gel Filtration) quench->purify store 7. Store Conjugate (Protect from light) purify->store

Workflow for Labeling Proteins with this compound.
Imaging Considerations for Super-Resolution

For STED Microscopy:

  • Excitation: Use a laser line close to the absorption maximum of ATTO 565, typically around 561 nm.[3]

  • STED Laser: A depletion laser with a wavelength well into the red portion of the dye's emission spectrum is required, such as 660 nm or 775 nm.[12]

  • Mounting Media: Use a mounting medium with a refractive index matched to the immersion oil of the objective lens to minimize optical aberrations.[15]

G Principle of STED Microscopy cluster_beams cluster_result Excitation Excitation Beam Excitation->Overlap STED STED Beam STED->Overlap EffectiveSpot Super-Resolution Spot Overlap->EffectiveSpot Depletion at Periphery

Principle of Stimulated Emission Depletion (STED) Microscopy.

For dSTORM Microscopy:

  • Imaging Buffer: The key to inducing photoswitching in cyanine-based dyes like ATTO 565 for dSTORM is the imaging buffer. A typical buffer contains a primary thiol, such as 2-mercaptoethanol (B42355) (BME) or mercaptoethylamine (MEA), in an oxygen-scavenging system (GLOX).[16]

  • Laser Control: A high-power laser (e.g., 647 nm) is used to drive most molecules into a long-lived dark state, while a second, lower-power laser (e.g., 405 nm) is used to sparsely reactivate them back to the fluorescent state for imaging.[17]

G dSTORM Photoswitching Cycle OnState Fluorescent ON State (Emitting) OnState->OnState Photon Emission (Imaging) OffState Dark OFF State (Non-emitting) OnState->OffState Excitation Laser (High Power) + Thiol in Buffer OffState->OnState Activation Laser (Low Power)

Simplified Photoswitching Cycle for dSTORM Imaging.

References

ATTO 565 Maleimide: A Technical Examination of its Hydrophilic and Hydrophobic Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATTO 565 maleimide (B117702) is a fluorescent probe widely utilized in the life sciences for the specific labeling of thiol groups in proteins and other biomolecules. As a member of the rhodamine family of dyes, its performance in aqueous environments is a critical factor for its application in biological imaging and detection. This technical guide provides an in-depth analysis of the hydrophilic and hydrophobic properties of ATTO 565 maleimide, offering insights for researchers and professionals in drug development and molecular biology.

Physicochemical Nature of this compound

This compound is best described as a moderately hydrophilic molecule.[1][2] This characteristic arises from the composite nature of its chemical structure, which contains both significant nonpolar regions and polar, charged functional groups.

The core of the ATTO 565 dye is a xanthene structure, which is a large, aromatic system. Aromatic rings are inherently hydrophobic due to their nonpolar nature. This substantial hydrophobic core is a defining feature of many rhodamine-based dyes.[3][4][5]

Counterbalancing the hydrophobic core are several hydrophilic moieties. The maleimide group, the reactive handle for thiol conjugation, is a polar functional group.[6] Furthermore, the overall structure of ATTO 565 incorporates charged groups, and after conjugation to a substrate, the label carries a net electrical charge of -1, which significantly enhances its interaction with water.[1]

Solubility Profile

The moderate hydrophilicity of this compound is reflected in its solubility. While it is intended for use in aqueous reaction buffers for labeling biomolecules, it exhibits limited direct solubility in water.[7] For practical use, stock solutions are typically prepared in polar, aprotic organic solvents.[7]

SolventSolubilityApplication Note
Dimethyl sulfoxide (B87167) (DMSO)SolubleCommon solvent for preparing high-concentration stock solutions.[7][8]
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solution preparation.[7]
AcetonitrileSolubleAnother suitable polar organic solvent.[7]
WaterSparingly SolubleDirect dissolution in aqueous buffers is challenging; typically introduced from a concentrated organic stock.[7]
EthanolUse with cautionHydroxyl-containing solvents can react with the maleimide group, leading to hydrolysis.[7]
Experimental Protocol: Protein Labeling with this compound

The following is a generalized protocol for the labeling of proteins with this compound, which highlights the practical considerations related to its solubility.

Materials:

  • Protein with accessible thiol groups in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.[1][9]

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds.

  • Gel filtration column (e.g., Sephadex G-25) for purification.[9]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[1]

    • If the protein contains disulfide bonds that need to be reduced to expose thiol groups, treat with a 10-fold molar excess of a reducing agent like DTT or TCEP.[1] If DTT is used, it must be removed by dialysis or gel filtration before adding the dye.[1]

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1][7] Protect the solution from light.[1]

  • Labeling Reaction:

    • Add a 10-20 molar excess of the this compound stock solution to the protein solution while stirring.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[1]

  • Purification:

    • Remove unreacted and hydrolyzed dye from the labeled protein using a gel filtration column.[9] The first colored band to elute is the dye-protein conjugate.[9]

Visualizations

Conceptual Structure of this compound

G Conceptual Structure of this compound cluster_hydrophobic Hydrophobic Region cluster_hydrophilic Hydrophilic Region A Rhodamine Core (Xanthene Structure) B Charged Groups A->B Linked by Covalent Bonds C Maleimide Moiety A->C

Caption: Diagram illustrating the distinct hydrophobic and hydrophilic regions of the this compound molecule.

Workflow for Protein Labeling

G Protein Labeling Workflow A Prepare Protein Solution (pH 7.0-7.5) C Combine and React (2h @ RT or O/N @ 4°C) A->C B Prepare this compound Stock in DMSO/DMF B->C D Purify Conjugate (Gel Filtration) C->D E Characterize Labeled Protein D->E

References

Methodological & Application

ATTO 565 Maleimide: A Detailed Protocol for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the covalent labeling of proteins with ATTO 565 maleimide (B117702). This bright and photostable rhodamine dye is a valuable tool for a wide range of applications, including fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide functional group allows for specific conjugation to free sulfhydryl groups (thiols) on cysteine residues within a protein.[1][3][4]

Overview of ATTO 565 Maleimide

ATTO 565 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] These properties make it particularly well-suited for demanding applications that require sensitive and robust fluorescent signals. The maleimide moiety provides a highly selective reactive partner for thiol groups under specific pH conditions, forming a stable thioether bond.[5][6]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight (MW)733.16 g/mol [1][7]
Excitation Maximum (λabs)564 nm[1]
Emission Maximum (λfl)590 nm[1]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M-1 cm-1[1]
Fluorescence Quantum Yield (ηfl)90%[1]
Fluorescence Lifetime (τfl)4.0 ns[1]
Recommended Storage (unopened)-20°C, protected from light and moisture[6][7]

Reaction Principle

The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide ring of ATTO 565. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol groups are sufficiently deprotonated and nucleophilic, while primary amines (like those on lysine (B10760008) residues) are mostly protonated and thus less reactive.[1][5][6] This pH-dependent selectivity allows for the specific labeling of cysteine residues.

Experimental Workflow

The overall workflow for labeling a protein with this compound consists of four main stages: protein preparation, dye preparation, conjugation reaction, and purification of the labeled protein.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep 1. Protein Preparation - Dissolve Protein - Reduce Disulfides (optional) Conjugation 3. Conjugation - Mix Protein and Dye - Incubate (2h at RT or overnight at 4°C) Prot_Prep->Conjugation Prepared Protein Dye_Prep 2. Dye Preparation - Dissolve this compound in DMSO/DMF Dye_Prep->Conjugation Dye Solution Purification 4. Purification - Separate Conjugate from Free Dye Conjugation->Purification Reaction Mixture Analysis 5. Characterization - Determine Degree of Labeling Purification->Analysis Purified Conjugate

Fig. 1: Experimental workflow for protein labeling with this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents

Table 2: Required Materials and Reagents

Reagent/MaterialSpecifications
This compoundLyophilized powder
Protein of InterestContaining at least one free cysteine residue
Reaction BufferPhosphate-Buffered Saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5)
Reducing Agent (optional)TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
Anhydrous SolventDimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
Quenching Reagent (optional)Glutathione (B108866) or β-mercaptoethanol
Purification SystemGel filtration column (e.g., Sephadex G-25), dialysis, HPLC, or FPLC
Storage BufferBuffer suitable for the stability of the labeled protein
Protein Preparation
  • Dissolve the protein: Prepare a solution of your protein at a concentration of 1-10 mg/mL in the chosen reaction buffer (pH 7.0-7.5).[8][9] Buffers should be free of thiols. If the buffer contains amines like Tris, ensure the pH is maintained within the recommended range to minimize side reactions.

  • Reduce disulfide bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a reducing agent.

    • Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.[8][10] Incubate for 20-30 minutes at room temperature.[10] TCEP does not need to be removed before adding the dye.[1]

    • Using DTT: Add a 10-fold molar excess of DTT. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[1][10]

  • Degas the buffer (optional but recommended): To prevent re-oxidation of thiols, it is advisable to use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][8]

This compound Stock Solution Preparation
  • Equilibrate the vial: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the dye: Immediately before use, prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[1][3][4] For example, dissolve 1.0 mg of the dye in 50-200 µl of solvent.[5][6] Vortex briefly to ensure complete dissolution.

    • Note: Maleimide stock solutions are susceptible to hydrolysis and should be prepared fresh.[5][6] If storage is necessary, store in the dark at -20°C for up to one month.[10]

Conjugation Reaction
  • Determine dye-to-protein molar ratio: A 10-20 fold molar excess of dye to protein is a common starting point for optimization.[1][10][11] For proteins with a single cysteine, a lower ratio (e.g., 1.3-fold molar excess) may be sufficient.[6] It is recommended to test a few different ratios to find the optimal condition for your protein.[10]

  • Add the dye to the protein: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[1]

  • Incubate: Protect the reaction mixture from light by wrapping the container in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C.[1]

Purification of the Labeled Protein
  • Quench the reaction (optional): To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol such as glutathione or β-mercaptoethanol can be added.[1]

  • Separate the conjugate: It is crucial to remove the unreacted dye and any hydrolyzed, non-reactive dye from the labeled protein.[6] Several methods can be used depending on the protein and the scale of the reaction:[10][11]

    • Gel Filtration Chromatography: This is the most common method. Use a column with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller free dye molecules.[1][5][6]

    • Dialysis: This method is also effective but may be slower. It is more suitable for water-soluble maleimides.[8][12]

    • HPLC/FPLC: These techniques can provide higher purity conjugates.[10][11]

Table 3: Summary of Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
Protein Concentration 1-10 mg/mL (50-100 µM)Higher concentrations can improve reaction efficiency.
Reaction Buffer PBS, Tris, HEPESMust be free of thiols.
pH 7.0 - 7.5Optimal for selective reaction with thiols.[1][5][6]
Dye:Protein Molar Ratio 10:1 to 20:1This should be optimized for each specific protein.[1][10][11]
Reaction Time 2 hours at room temperature or overnight at 4°CProtect from light during incubation.[1]
Purification Method Gel filtration, dialysis, HPLC, FPLCChoice depends on the protein and desired purity.[10][11]

Characterization and Storage

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of ATTO 565, which is 564 nm (A564).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (A564 x CF280)] / ε_protein

    • Where:

      • CF280 is the correction factor for ATTO 565 (0.12).[1]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A564 / ε_dye

    • Where ε_dye for ATTO 565 is 120,000 M-1 cm-1.[1]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Storage of the Conjugate

For best results, use the purified conjugate immediately.[10] If storage is necessary, follow these guidelines:

  • Short-term (up to one week): Store at 2-8°C in the dark.[11]

  • Long-term (up to one year): Add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[11] Alternatively, add 50% glycerol (B35011) and store at -20°C.[11] Always protect the labeled protein from light.

By following this detailed protocol, researchers can successfully label their proteins of interest with this compound for a variety of downstream applications, leveraging the exceptional properties of this fluorescent dye.

References

Application Notes and Protocols: Labeling Cysteine Residues with ATTO 565 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a fluorescent label from the rhodamine dye family, is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These properties make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide (B117702) derivative of ATTO 565 is a thiol-reactive probe that specifically targets cysteine residues in proteins and peptides, forming a stable thioether bond.[1][2][4][5][6] This high selectivity allows for precise, site-specific labeling of biomolecules.[5][6]

This document provides a detailed protocol for labeling cysteine residues with ATTO 565 maleimide, including reaction conditions, purification methods, and storage guidelines.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight (MW)733 g/mol [1]
Excitation Maximum (λabs)564 nm[2]
Emission Maximum (λfl)590 nm[2]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M-1 cm-1[2]
Fluorescence Quantum Yield (ηfl)90%[1]
Fluorescence Lifetime (τfl)4.0 ns[1]
Correction Factor at 260 nm (CF260)0.27
Correction Factor at 280 nm (CF280)0.12

Experimental Workflow

The overall workflow for labeling cysteine residues with this compound involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Protein_Prep Protein Preparation (Reduction of Disulfides) Conjugation Conjugation Reaction Protein_Prep->Conjugation Dye_Prep This compound Stock Solution Preparation Dye_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification of Conjugate Quenching->Purification Storage Storage of Conjugate Purification->Storage G Protein Reduced Protein (Free -SH groups) Reaction Thiol-Maleimide Reaction (pH 7.0 - 7.5) Protein->Reaction Dye This compound Dye->Reaction Hydrolysis Maleimide Hydrolysis (Side Reaction, pH > 8) Dye->Hydrolysis Conjugate Labeled Protein (Stable Thioether Bond) Reaction->Conjugate

References

ATTO 565 Maleimide Conjugation to Thiols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a fluorescent label from the rhodamine dye family, is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6] These properties make it an ideal candidate for a wide range of applications in life sciences, including protein, DNA, and RNA labeling.[1][2][3] Its utility extends to advanced microscopy techniques such as single-molecule detection, PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][4] The maleimide (B117702) functional group of ATTO 565 allows for its specific covalent attachment to thiol groups, primarily found in the cysteine residues of proteins.[2][3][7] This conjugation reaction is a cornerstone of bioconjugation, enabling the precise labeling of biomolecules for various downstream applications.[8]

The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond.[8][9][10] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[8][10] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[8][10]

This document provides detailed protocols for the conjugation of ATTO 565 maleimide to thiol-containing molecules, guidance on optimizing reaction conditions, and methods for purifying and characterizing the final conjugate.

Properties of this compound

Quantitative data for ATTO 565 is summarized in the table below. This information is crucial for calculating the degree of labeling and for spectroscopic analyses.

PropertyValueReference
Molecular Weight (MW)733 g/mol [1]
Excitation Maximum (λabs)564 nm[1]
Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹cm⁻¹[1]
Emission Maximum (λfl)590 nm[1]
Fluorescence Quantum Yield (ηfl)90%[1]
Fluorescence Lifetime (τfl)4.0 ns[1]
Correction Factor at 260 nm (CF260)0.27[1]
Correction Factor at 280 nm (CF280)0.12[1]

Experimental Protocols

Preparation of Protein and Dye Solutions

This protocol outlines the essential steps for preparing your protein and this compound for conjugation.

Materials:

  • Protein or other thiol-containing molecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES (10-100 mM, pH 7.0-7.5), degassed.[1][11] Avoid buffers containing thiols like DTT or 2-mercaptoethanol (B42355) in the final reaction mixture.[11]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2][11]

  • Quenching Reagent: Cysteine, 2-mercaptoethanol, or glutathione.[1]

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.[1]

Protein Preparation:

  • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL (typically 50-100 µM).[1][7][11] Degassing the buffer is critical to prevent the re-oxidation of thiols.[7]

  • Reduction of Disulfide Bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP.[11][12] Incubate for 30-60 minutes at room temperature.[13] TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.[11] If DTT is used, it must be removed (e.g., by a desalting column) before adding the dye, as it will compete for the maleimide.[1][12]

This compound Stock Solution Preparation:

  • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1][11]

  • Vortex the solution briefly to ensure it is fully dissolved.[11]

  • Protect the stock solution from light.[1] Unused stock solution can be stored at -20°C for up to one month, protected from light and moisture.[2][11]

Conjugation Reaction

This section describes the procedure for reacting this compound with your prepared protein.

Procedure:

  • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][11] It is recommended to perform trial conjugations with varying molar ratios to determine the optimal ratio for your specific protein.[13]

  • Add the dye solution dropwise while gently stirring or vortexing the protein solution.[1]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][11] The reaction should be carried out in the dark to prevent photobleaching of the dye.[1][11]

  • Quenching the Reaction: To stop the conjugation reaction, add a low molecular weight thiol like cysteine or 2-mercaptoethanol to consume any excess maleimide reagent.[1]

Purification of the Conjugate

After the reaction, it is crucial to remove unreacted dye and byproducts.

Procedure:

  • Separate the ATTO 565-labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[1][14]

  • Elute the column with the reaction buffer (e.g., PBS). The first colored fraction will be the labeled protein.

Storage of the Conjugate

Proper storage is essential to maintain the stability of the labeled protein.

  • For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[11]

  • For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[11] Alternatively, adding 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide (B81097) to prevent microbial growth can extend shelf life.[11]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A_prot) and at the excitation maximum of ATTO 565, which is 564 nm (A_dye).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A_prot - (A_dye x CF280)] / ε_prot

      • Where ε_prot is the molar extinction coefficient of the protein at 280 nm and CF280 is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[1]

  • Calculate the degree of labeling using the following formula:

    • DOL = A_dye / (ε_dye x Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1]

Diagrams

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Thiol) Conjugate ATTO 565-S-Protein (Stable Thioether Bond) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide ATTO 565-Maleimide Maleimide->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental_Workflow A 1. Protein Preparation (Dissolve & Reduce Disulfides) C 3. Conjugation Reaction (Mix Protein and Dye, Incubate) A->C B 2. Dye Preparation (Dissolve this compound in DMSO/DMF) B->C D 4. Quenching (Add excess thiol) C->D E 5. Purification (Size-Exclusion Chromatography or Dialysis) D->E F 6. Characterization (Spectrophotometry for DOL) E->F G 7. Storage (-20°C or 4°C with stabilizer) F->G

Caption: Experimental Workflow for this compound Conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient reduction of disulfide bonds.Increase the concentration of the reducing agent (TCEP) or the incubation time.[13]
Hydrolysis of the maleimide group.Ensure the pH of the reaction buffer is between 6.5 and 7.5.[8][10] Prepare the maleimide stock solution immediately before use.[11]
Suboptimal dye-to-protein molar ratio.Perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal concentration.[13]
Presence of competing thiols in the buffer.Ensure that the final reaction buffer is free of thiol-containing reagents like DTT or 2-mercaptoethanol.[11]
Protein Precipitation Protein instability under reaction conditions.Optimize buffer conditions (pH, ionic strength).[13] Consider performing the reaction at 4°C.[1][11]
Hydrophobicity of the dye.For proteins prone to aggregation, consider using a more hydrophilic linker if available, or optimize the purification method to remove aggregates.
Inconsistent Results Variability in reaction conditions.Standardize all reaction parameters, including concentrations, volumes, incubation times, and temperatures.[13]
Incomplete reduction of disulfide bonds.Quantify the number of free thiols before conjugation using methods like Ellman's assay to ensure consistent starting material.[13]

References

Optimizing Thiol-Reactive Labeling: Application Notes and Protocols for ATTO 565 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal use of ATTO 565 maleimide (B117702), a bright and photostable fluorescent dye, for the labeling of thiol groups in proteins and other biomolecules. Adherence to these guidelines will help ensure efficient, specific, and reproducible conjugation for a wide range of downstream applications, including high-resolution microscopy, flow cytometry, and fluorescence-based assays.

Introduction to ATTO 565 Maleimide Labeling

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] Its maleimide derivative is a thiol-reactive probe that specifically and covalently binds to sulfhydryl groups (-SH), most commonly found on cysteine residues within proteins.[3][4] This specific reactivity allows for targeted labeling of proteins, peptides, and other thiol-containing molecules. The reaction proceeds via a Michael addition, forming a stable thioether bond.[5] Optimizing the reaction conditions, particularly the buffer composition and pH, is critical to maximize labeling efficiency and minimize non-specific reactions or hydrolysis of the maleimide group.[3]

Optimal Buffer Conditions for this compound Labeling

The choice of buffer and its pH are paramount for successful maleimide conjugation. The ideal buffer maintains the protein's stability and provides an environment conducive to the specific reaction between the maleimide and thiol groups.

Key Parameters and Recommendations

A summary of the recommended buffer conditions for this compound labeling is presented in the table below.

ParameterRecommended Range/ValueKey Considerations
pH 7.0 - 7.5This pH range ensures sufficient deprotonation of thiol groups to thiolate anions, the reactive species, while minimizing the hydrolysis of the maleimide group, which becomes significant at pH > 8.[3][4] A slightly basic pH can increase the rate of conjugation but also the rate of hydrolysis.[6]
Buffer Type Phosphate (B84403), HEPES, TrisThese buffers are non-nucleophilic and do not contain primary or secondary amines that could potentially react with the maleimide.[3] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended buffer.[4]
Buffer Concentration 10 - 100 mMThis concentration range is generally sufficient to maintain a stable pH throughout the reaction without interfering with the conjugation process.[3]
Additives Avoid thiol-containing reagentsBuffers should be free of compounds like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which will compete with the target molecule for reaction with the maleimide.
Degassing RecommendedTo prevent the oxidation of free thiols to disulfides, which are unreactive with maleimides, it is advisable to degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon.

Experimental Protocols

A. Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein to be labeled in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2) at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 20-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide dye.[3] If DTT is used, it must be removed by dialysis or gel filtration prior to labeling.[3]

    • Degas the protein solution.

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for optimal reactivity.[4] Unused portions can be stored at -20°C, protected from light and moisture, for up to one month.

B. Labeling Reaction
  • Molar Ratio:

    • A 10- to 20-fold molar excess of this compound to the protein is recommended as a starting point.[3] The optimal ratio may vary depending on the protein and the number of available cysteine residues and should be determined empirically.

  • Reaction Incubation:

    • While gently stirring or vortexing, add the calculated volume of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3] Protect the reaction mixture from light by wrapping the tube in aluminum foil or placing it in a dark container.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction and consume any unreacted maleimide, a low molecular weight thiol such as β-mercaptoethanol or N-acetylcysteine can be added to the reaction mixture.

C. Purification of the Labeled Protein
  • Removal of Unreacted Dye:

    • It is crucial to remove the unreacted dye from the labeled protein. This can be achieved by:

      • Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.[8]

      • Dialysis: Dialyze the sample against a large volume of the storage buffer at 4°C with several buffer changes.

      • Spin Columns: For smaller sample volumes, spin desalting columns are a convenient option.

D. Storage of the Conjugate
  • Store the purified ATTO 565-labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C. The addition of bovine serum albumin (BSA) at 5-10 mg/mL and sodium azide (B81097) at 0.01-0.03% can also improve stability for storage at 4°C.

Visualizing Experimental and Signaling Pathways

To aid in the conceptualization of the labeling process and its application, the following diagrams illustrate the experimental workflow and a representative signaling pathway where ATTO 565-labeled proteins can be utilized.

G Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage prep_protein Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) reduce Reduce Disulfides (optional) (Add TCEP, incubate 20-60 min) prep_protein->reduce mix Mix Protein and Dye (10-20x molar excess of dye) reduce->mix prep_dye Prepare this compound (10 mM stock in DMSO or DMF) prep_dye->mix incubate Incubate (2h at RT or overnight at 4°C, in the dark) mix->incubate quench Quench Reaction (optional) (Add excess low MW thiol) incubate->quench purify Purify Conjugate (Gel filtration, dialysis, or spin column) quench->purify store Store Conjugate (4°C or -20°C with cryoprotectant, protected from light) purify->store

Caption: A flowchart of the key steps in the this compound labeling protocol.

G Studying GPCR Signaling with ATTO 565-Labeled Ligands cluster_membrane Cell Membrane gpcr G-Protein Coupled Receptor (GPCR) activation GPCR Activation gpcr->activation 2. g_protein G-Protein g_protein_activation G-Protein Activation g_protein->g_protein_activation ligand ATTO 565-Labeled Ligand binding Binding ligand->binding 1. binding->gpcr microscopy Fluorescence Microscopy (e.g., STED, Confocal) binding->microscopy Visualization of ligand binding kinetics and localization activation->g_protein 3. downstream Downstream Signaling Cascade g_protein_activation->downstream 4.

References

ATTO 565 Maleimide: Application Notes and Protocols for STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of ATTO 565 maleimide (B117702), a high-performance fluorescent dye, in Stimulated Emission Depletion (STED) microscopy. ATTO 565, a rhodamine-based dye, is exceptionally well-suited for super-resolution imaging due to its strong absorption, high fluorescence quantum yield, and remarkable photostability.[1][2][3][4] Its maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[1][5]

Introduction to ATTO 565 for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanoscale resolution.[6][7][8] The principle of STED microscopy relies on selectively deactivating fluorophores at the periphery of the excitation focus with a second, doughnut-shaped laser beam (the STED beam).[9][10] This effectively narrows the area from which fluorescence is emitted, leading to a significant improvement in resolution.[6]

The choice of fluorophore is critical for successful STED imaging. An ideal STED dye must exhibit high photostability to withstand the high laser powers used, a high fluorescence quantum yield for a strong signal, and absorption and emission spectra compatible with available STED laser lines.[4] ATTO 565 possesses these key characteristics, making it an excellent probe for STED microscopy.[4][11][12]

Photophysical and Chemical Properties of ATTO 565

The key characteristics of ATTO 565 maleimide are summarized in the table below, providing essential data for experimental design.

PropertyValueReference
Maximum Excitation (λabs) 564 nm[1][4][11]
Maximum Emission (λfl) 590 nm[1][4][11]
Molar Absorptivity (εmax) 1.2 x 105 M-1 cm-1[1][4][13]
Fluorescence Quantum Yield (ηfl) 90%[1][4][13]
Fluorescence Lifetime (τfl) 4.0 ns[1][11]
Molecular Weight (MW) 733 g/mol [1]
Reactive Group Maleimide[1]
Target Moiety Thiol (Sulfhydryl) groups[1][5]

Experimental Protocols

This section provides detailed protocols for labeling proteins with this compound and preparing biological samples for STED microscopy.

Protein Labeling with this compound

This protocol describes the covalent attachment of this compound to proteins containing free thiol groups.

Materials:

  • Protein of interest (50–100 µM in a suitable buffer)

  • This compound

  • Reaction Buffer: 10–100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5.[1] Avoid amine-containing buffers if not targeting amines.

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[1]

  • Quenching reagent: Low molecular weight thiol (e.g., glutathione, β-mercaptoethanol).[1]

  • Purification column: Gel filtration column (e.g., Sephadex G-25).[5][14]

  • Anhydrous, amine-free DMSO or DMF to dissolve the dye.[14]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 50–100 µM.[1]

    • If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[1]

    • If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to create a stock solution.[14]

  • Labeling Reaction:

    • Add a 10–20 molar excess of the dissolved this compound to the protein solution while gently stirring.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[1]

  • Quenching and Purification:

    • To stop the reaction, add a low molecular weight thiol to consume any excess maleimide.[1]

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).[5][14]

Sample Preparation for STED Microscopy: Immunofluorescence

This protocol outlines the steps for immunofluorescent labeling of cellular targets for STED imaging.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: e.g., 4% paraformaldehyde in PBS

  • Permeabilization Buffer: e.g., 0.1% Triton X-100 in PBS

  • Blocking Buffer: e.g., 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • ATTO 565-labeled secondary antibody (prepared as in 3.1 or purchased)

  • Mounting medium with an appropriate refractive index for STED microscopy.

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to 50-80% confluency on coverslips.

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the ATTO 565-labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium optimized for STED microscopy. Ensure the refractive index of the mounting medium matches that of the immersion oil of the objective lens.

STED Microscopy Imaging Protocol

Instrumentation:

  • A STED microscope equipped with an excitation laser suitable for ATTO 565 (e.g., ~561 nm) and a STED laser with a wavelength in the red-shifted emission range of the dye (e.g., ~775 nm is commonly used for dyes in this spectral range).[15]

Imaging Parameters:

  • Excitation Laser: Use a laser line close to the absorption maximum of ATTO 565 (~564 nm).[1]

  • STED Laser: A laser with a wavelength of around 775 nm is suitable for depleting the fluorescence of ATTO 565.[15]

  • Laser Power: The excitation laser power should be kept low to minimize photobleaching. The STED laser power will determine the achievable resolution; higher STED power generally leads to better resolution, but also increases the risk of phototoxicity and photobleaching. Optimize the STED laser power for your specific sample and desired resolution.

  • Detection: Set the detection window to collect the fluorescence emission of ATTO 565 (peak at ~590 nm).[1]

  • Pixel Size and Dwell Time: Adjust the pixel size and dwell time to satisfy the Nyquist sampling criterion for the expected resolution.

Visualizations

STED_Microscopy_Workflow cluster_sample_prep Sample Preparation cluster_imaging STED Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab ATTO 565-labeled Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting sted_microscope STED Microscope mounting->sted_microscope excitation Excitation Laser (~561 nm) sted_microscope->excitation sted_beam STED Donut Beam (~775 nm) sted_microscope->sted_beam detection Fluorescence Detection (~590 nm) excitation->detection sted_beam->detection image_reconstruction Super-Resolution Image detection->image_reconstruction Protein_Labeling_Workflow protein_prep 1. Prepare Protein Solution (pH 7.0-7.5) reduction 2. Reduce Disulfide Bonds (Optional) (e.g., TCEP) protein_prep->reduction reaction 4. Labeling Reaction (10-20x molar excess of dye) protein_prep->reaction dye_prep 3. Prepare this compound Stock Solution (DMSO/DMF) reduction->dye_prep dye_prep->reaction quenching 5. Quench Reaction (e.g., glutathione) reaction->quenching purification 6. Purify Labeled Protein (Gel Filtration) quenching->purification

References

Application Note: Utilizing ATTO 565 Maleimide for Live-Cell Imaging of Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 565, a rhodamine-based fluorescent dye, has emerged as a powerful tool for live-cell imaging due to its exceptional photophysical properties, including high photostability and a strong fluorescence quantum yield.[1][2] Its maleimide (B117702) derivative, ATTO 565 maleimide, allows for the specific and covalent labeling of proteins through a reaction with thiol groups on cysteine residues.[3][4] This application note provides a detailed guide for the use of this compound in live-cell imaging, with a focus on labeling intracellular proteins using self-labeling protein tag technologies like SNAP-tag and HaloTag. These methods enable the precise visualization of protein localization, trafficking, and protein-protein interactions within the complex environment of a living cell.[5]

Properties of this compound

ATTO 565 is characterized by its strong absorption in the orange region of the visible spectrum and a bright, photostable emission.[1][6] These properties make it highly suitable for a range of fluorescence microscopy techniques, including confocal microscopy and super-resolution methods like STED.[1][2] The key photophysical and chemical properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)564 nm[6]
Emission Maximum (λem)590 nm[6]
Molar Extinction Coefficient1.2 x 10⁵ M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (η)~90%[6]
Fluorescence Lifetime (τ)4.0 ns[6]
Molecular Weight733.16 g/mol
Reactive GroupMaleimide[6]
ReactivityThiol groups (e.g., cysteine residues)[3]

Experimental Protocols

The specific labeling of intracellular proteins with this compound in live cells is most effectively achieved using protein tag systems. The following protocol describes a general workflow using the SNAP-tag system, which can be adapted for other tag systems like HaloTag. The SNAP-tag is a small protein that can be genetically fused to a protein of interest and then specifically and covalently labeled with a benzylguanine (BG)-modified fluorescent dye.[7] While this compound itself is not directly cell-permeable, it can be conjugated to a cell-permeable substrate for the tag system.

Preparation of ATTO 565-BG Substrate

For intracellular labeling, this compound needs to be conjugated to a benzylguanine (BG) derivative that contains a thiol group. This BG-SH compound will then serve as the substrate for the SNAP-tag.

Materials:

  • This compound

  • O6-Benzylguanine-Cys-SH (or similar thiol-containing BG derivative)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Dissolve the BG-SH derivative in the reaction buffer.

  • Add a 1.5 to 2-fold molar excess of this compound to the BG-SH solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the ATTO 565-BG conjugate using HPLC to remove unreacted dye and substrate.

  • Confirm the final product by mass spectrometry and determine the concentration by spectrophotometry.

Live-Cell Labeling of SNAP-tagged Proteins

Materials:

  • Mammalian cells expressing the SNAP-tag fusion protein of interest, cultured on imaging-grade plates or coverslips.

  • Complete cell culture medium.

  • ATTO 565-BG substrate stock solution (in DMSO).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS).

Procedure:

  • Culture cells to an appropriate confluency (typically 70-80%).

  • Dilute the ATTO 565-BG stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

  • Remove the existing medium from the cells and replace it with the labeling medium containing the ATTO 565-BG substrate.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash the cells three times with pre-warmed complete cell culture medium to remove the excess unbound substrate.

  • Incubate the cells in fresh, pre-warmed medium for an additional 30 minutes to allow for the diffusion of any remaining unbound substrate out of the cells.

  • Replace the medium with live-cell imaging medium immediately before imaging.

Live-Cell Imaging

Instrumentation:

  • A confocal or widefield fluorescence microscope equipped with appropriate laser lines and emission filters for ATTO 565 (e.g., excitation at 561 nm and emission filter centered around 590-650 nm).

  • A stage-top incubator to maintain the cells at 37°C and 5% CO₂ during imaging.

Procedure:

  • Place the imaging dish on the microscope stage within the environmental chamber.

  • Locate the cells of interest using brightfield or DIC microscopy.

  • Set the imaging parameters to minimize phototoxicity, using the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.

  • Acquire images or time-lapse series to observe the localization and dynamics of the ATTO 565-labeled protein.

Data Presentation: Quantitative Imaging Parameters

The following table provides representative quantitative data from live-cell imaging experiments. Note that specific values will vary depending on the protein of interest, cell type, and imaging system.

ParameterExample ValueNotes
Labeling Conditions
Dye Concentration100 nM - 5 µMHigher concentrations can lead to increased non-specific binding.[7][8]
Incubation Time20 - 60 minutesLonger times may not significantly increase signal but can increase background.[8]
Imaging Parameters
Laser Power (at objective)0.1 - 1 mWUse the lowest power necessary to minimize phototoxicity.
Exposure Time50 - 200 msAdjust based on signal intensity and desired temporal resolution.
Quantitative Analysis
Diffusion Coefficient0.1 - 10 µm²/sCan be determined by single-particle tracking (SPT) or fluorescence correlation spectroscopy (FCS).[9]
Protein Residence TimeSeconds to minutesMeasured by tracking the duration of protein binding events at specific cellular locations.[10]
Cell Viability>90% after 2 hoursShould be assessed using a viability assay (e.g., Trypan Blue or a live/dead stain).

Visualization of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a hypothetical experiment where a G-protein coupled receptor (GPCR) is labeled with this compound via a SNAP-tag to visualize its internalization upon ligand binding, a key step in signal transduction.

GPCR_Signaling_Workflow cluster_0 Cell Surface cluster_1 Labeling & Internalization cluster_2 Live-Cell Imaging GPCR SNAP-tagged GPCR G_protein G-Protein GPCR->G_protein Activation Ligand Ligand Ligand->GPCR Binding Labeled_GPCR ATTO 565-labeled GPCR G_protein->Labeled_GPCR Signal Transduction ATTO565 ATTO 565-BG ATTO565->GPCR Covalent Labeling Endosome Endosome with labeled GPCR Labeled_GPCR->Endosome Internalization Microscope Confocal Microscopy Endosome->Microscope Visualization Data Time-lapse Imaging Data (Localization & Trafficking) Microscope->Data Data Acquisition

Caption: Workflow for visualizing GPCR internalization using this compound.

Experimental Workflow Diagram

The overall experimental workflow for labeling and imaging intracellular proteins with this compound is summarized in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_labeling Live-Cell Labeling cluster_imaging Imaging & Analysis A1 Clone and express SNAP-tag fusion protein B1 Incubate cells with ATTO 565-BG A1->B1 A2 Synthesize ATTO 565-BG substrate A2->B1 B2 Wash to remove excess substrate B1->B2 C1 Live-cell imaging (Confocal/TIRF) B2->C1 C2 Image processing and quantitative analysis C1->C2 C3 Data interpretation C2->C3

Caption: Overview of the experimental workflow.

Conclusion

This compound, in conjunction with protein tag technologies, offers a robust and versatile method for the fluorescent labeling of intracellular proteins in living cells. Its excellent photophysical properties enable high-quality imaging and quantitative analysis of protein dynamics. By following the protocols outlined in this application note, researchers can effectively utilize this compound to gain deeper insights into complex cellular processes. Careful optimization of labeling and imaging conditions is crucial to minimize non-specific background and phototoxicity, ensuring the acquisition of reliable and reproducible data.

References

ATTO 565 Maleimide for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing ATTO 565 maleimide (B117702), a bright and photostable fluorescent dye, for labeling proteins and cells for analysis by flow cytometry (FACS).

Introduction to ATTO 565 Maleimide

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6] These properties make it an ideal candidate for various fluorescence-based applications, including high-resolution microscopy and flow cytometry.[2][4][5] The maleimide functional group allows for specific and efficient covalent labeling of thiol (-SH) groups, commonly found in cysteine residues of proteins.[2][3][6][7][8] This stable thioether bond ensures a permanent fluorescent tag on the target molecule.

Physicochemical and Spectral Properties

The performance of a fluorophore in flow cytometry is critically dependent on its spectral characteristics. ATTO 565 is efficiently excited by the yellow-green laser (typically 561 nm) commonly found on modern flow cytometers. Its emission maximum in the orange-red region of the spectrum allows for easy integration into multicolor flow cytometry panels.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular Weight 733.16 g/mol [9]
Excitation Maximum (λex) 563 - 564 nm[2][3][4][5][9][10]
Emission Maximum (λem) 590 - 592 nm[2][3][4][5][9][10]
Molar Extinction Coefficient (ε) 1.2 x 10⁵ M⁻¹cm⁻¹[2][3][4][5]
Fluorescence Quantum Yield (ηfl) 90%[2][3][4][5]
Fluorescence Lifetime (τfl) 4.0 ns[2][3][4][5]
Reactive Group Maleimide[1][2][3][6]
Reacts With Thiol groups (e.g., on cysteine residues)[2][3][6][7][8]

Experimental Protocols

Here we provide detailed protocols for the conjugation of this compound to antibodies and subsequent staining of cells for flow cytometry analysis.

Protocol 1: Antibody Conjugation with this compound

This protocol outlines the steps for labeling an antibody with this compound. The process involves the reduction of native disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide dye.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment

  • Stirring plate and stir bar

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.

    • The antibody solution must be free of any amine-containing substances or stabilizers. If necessary, dialyze the antibody against PBS.

  • Reduction of Disulfide Bonds:

    • To generate free thiol groups for labeling, the antibody's disulfide bonds need to be reduced.

    • Add a 10- to 20-fold molar excess of DTT or a 2- to 5-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • If DTT is used, it must be removed before adding the maleimide dye. This can be achieved by dialysis against PBS or using a desalting column. TCEP does not need to be removed.

  • Dye Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[2] Protect the solution from light.[2]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution while gently stirring.[2]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[2] The optimal dye-to-protein ratio may need to be determined empirically for each antibody.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7] The first colored, fluorescent band to elute is the conjugated antibody.[7]

    • Alternatively, extensive dialysis against PBS can be used for purification.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 564 nm (for ATTO 565).

  • Storage:

    • Store the purified ATTO 565-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody Antibody in Amine-Free Buffer Reduction Reduction of Disulfide Bonds (DTT or TCEP) Antibody->Reduction 1. Reduce ATTO565 This compound in DMSO/DMF Conjugation Conjugation Reaction (2h RT or O/N 4°C) ATTO565->Conjugation Reduction->Conjugation 2. Add Dye Purification Purification (Gel Filtration or Dialysis) Conjugation->Purification 3. Purify Storage Storage at 4°C or -20°C/-80°C Purification->Storage 4. Store

Caption: Workflow for conjugating antibodies with this compound.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the direct immunofluorescent staining of cell surface antigens using an ATTO 565-conjugated primary antibody.

Materials:

  • Cells in suspension (e.g., from cell culture or peripheral blood)

  • ATTO 565-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • FACS tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in staining buffer to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional but Recommended):

    • To minimize non-specific binding of the antibody, incubate the cells with an Fc receptor blocking reagent (e.g., Fc block or serum from the same species as the secondary antibody if one is used) for 10-15 minutes at 4°C. Do not wash after this step.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a FACS tube.

    • Add the predetermined optimal concentration of the ATTO 565-conjugated primary antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully decant the supernatant.

    • Repeat the wash step twice to ensure removal of unbound antibody.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 561 nm laser.

Cell_Surface_Staining_Workflow Start Cell Suspension Prep Cell Preparation (Wash & Resuspend) Start->Prep FcBlock Fc Receptor Blocking (Optional) Prep->FcBlock Stain Staining with ATTO 565-Antibody FcBlock->Stain Wash1 Wash 1 Stain->Wash1 Wash2 Wash 2 Wash1->Wash2 Resuspend Resuspend for Analysis Wash2->Resuspend Analysis Flow Cytometry Analysis Resuspend->Analysis

Caption: Workflow for cell surface staining with an ATTO 565-conjugated antibody.

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for the detection of intracellular antigens. It requires fixation and permeabilization of the cells to allow the antibody to access intracellular targets.

Materials:

  • Cells in suspension

  • ATTO 565-conjugated primary antibody

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

  • FACS tubes

  • Centrifuge

Procedure:

  • Cell Surface Staining (Optional):

    • If you are co-staining for surface and intracellular markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).

  • Fixation:

    • After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature, protected from light.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-500 x g for 5 minutes. Decant the supernatant.

  • Permeabilization and Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer containing the optimal concentration of the ATTO 565-conjugated intracellular antibody.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with Permeabilization Buffer. Centrifuge at 400-500 x g for 5 minutes between washes.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

Intracellular_Staining_Workflow Start Cell Suspension SurfaceStain Cell Surface Staining (Optional) Start->SurfaceStain Fixation Fixation SurfaceStain->Fixation Wash_Fix Wash Fixation->Wash_Fix PermStain Permeabilization & Intracellular Staining Wash_Fix->PermStain Wash_Perm1 Wash 1 PermStain->Wash_Perm1 Wash_Perm2 Wash 2 Wash_Perm1->Wash_Perm2 Resuspend Resuspend for Analysis Wash_Perm2->Resuspend Analysis Flow Cytometry Analysis Resuspend->Analysis

Caption: Workflow for intracellular staining using an ATTO 565-conjugated antibody.

Conclusion

This compound is a versatile and robust fluorescent dye that is well-suited for labeling proteins for flow cytometry applications. Its bright fluorescence and high photostability allow for sensitive detection of both cell surface and intracellular targets. The protocols provided here offer a starting point for researchers to develop and optimize their specific flow cytometry experiments using ATTO 565-conjugated reagents.

References

Application Note: Degree of Labeling Calculation for ATTO 565 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine class, characterized by its strong absorption, high fluorescence quantum yield, and excellent photo-stability.[1][2][3][4] The maleimide (B117702) functional group of ATTO 565 allows for its specific covalent attachment to thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and other biomolecules.[1][5][6][7] The optimal pH for this reaction is between 7.0 and 7.5, ensuring high selectivity for thiols over other functional groups like amines.[1][5][7]

Calculating the Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical quality control step to ensure the consistency and performance of fluorescently labeled conjugates. The DOL is determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (~564 nm for ATTO 565).[8] This note provides a detailed protocol for labeling proteins with ATTO 565 maleimide and calculating the DOL.

Physical and Spectroscopic Properties of this compound

Accurate DOL calculation requires precise values for the dye's physical and spectroscopic properties. These are summarized in the table below.

ParameterValueReference
Molecular Weight (MW)733.16 g/mol [6][9]
Maximum Absorbance (λmax)564 nm[1][3]
Molar Extinction Coefficient (εmax)120,000 M-1cm-1[1][3][6][10][11]
Correction Factor at 280 nm (CF280)0.12[1][3]
Principle of DOL Calculation

The DOL is the molar ratio of the dye to the protein in the final conjugate. The calculation involves determining the molar concentration of both the protein and the dye using the Beer-Lambert law (A = εcl).

A challenge in this calculation is that the ATTO 565 dye absorbs light at 280 nm, the wavelength typically used to measure protein concentration. Therefore, the absorbance at 280 nm (A280) must be corrected to account for the dye's contribution.

Formulas for DOL Calculation

The key formulas required for the calculation are presented below.

StepFormulaDescription
1. Correct Protein AbsorbanceAprot = A280 - (Amax × CF280)Aprot is the corrected absorbance of the protein at 280 nm. A280 and Amax are the measured absorbances of the conjugate at 280 nm and the dye's λmax, respectively. CF280 is the dye's correction factor.[8]
2. Calculate Protein Concentration[Protein] (M) = Aprot / (εprot × l)εprot is the molar extinction coefficient of the protein (in M-1cm-1). This can be calculated from the protein's amino acid sequence.[12] 'l' is the path length of the cuvette in cm (typically 1 cm).
3. Calculate Dye Concentration[Dye] (M) = Amax / (εdye × l)εdye is the molar extinction coefficient of the dye at its λmax (120,000 M-1cm-1 for ATTO 565). 'l' is the path length of the cuvette in cm.
4. Calculate Degree of LabelingDOL = [Dye] / [Protein]The final DOL is the molar ratio of the dye to the protein.[8][13]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein containing free thiol groups.

Materials:

  • Protein to be labeled

  • This compound powder

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer like HEPES.[1][5]

  • Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO)[5][7]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer.[5][7]

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.[1][13]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 50-100 µM (e.g., 7.5-15 mg/mL for an IgG antibody).[1][13]

  • (Optional) Reduce Disulfide Bonds: If the protein has few accessible free thiols, disulfide bonds can be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the dye.[1][13]

  • Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Add anhydrous DMSO to prepare a 10-20 mM stock solution.[1] Vortex to ensure the dye is fully dissolved.

  • Labeling Reaction: While gently stirring the protein solution, add a sufficient volume of the dye stock solution to achieve a 10 to 20-fold molar excess of dye over protein.[1][8]

  • Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][8][13]

  • Purify the Conjugate: Remove unreacted and hydrolyzed dye by applying the reaction mixture to a pre-equilibrated size-exclusion chromatography column.[5][7] Elute the labeled protein using the Reaction Buffer. The first colored fraction is the labeled protein.

Protocol 2: Spectrophotometric Measurement and DOL Calculation

Procedure:

  • Measure Absorbance:

    • Turn on a UV-Vis spectrophotometer and allow it to warm up.

    • Blank the instrument using the elution buffer from the purification step.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and ~564 nm (Amax).

    • Note: If the absorbance reading is above 1.5, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the calculations.

  • Calculate the DOL:

    • Use the formulas from Section 4 to calculate the corrected protein absorbance (Aprot), the molar concentrations of the protein and the dye, and the final DOL.

Visualizations

G cluster_prep Preparation cluster_react Reaction & Purification cluster_calc Measurement & Calculation P Prepare Protein Solution (50-100 µM in PBS, pH 7.2) R Combine & React (10-20x molar excess of dye) Incubate 2h (RT) or O/N (4°C) Protect from light P->R D Prepare Dye Stock (10-20 mM ATTO 565 in anhydrous DMSO) D->R Puri Purify Conjugate (Size-Exclusion Chromatography, e.g., G-25) R->Puri Spec Measure Absorbance (A280 and Amax at 564 nm) Puri->Spec Calc Calculate DOL 1. Correct A280 2. Calc. [Protein] 3. Calc. [Dye] 4. Ratio [Dye]/[Protein] Spec->Calc

Caption: Workflow for labeling and DOL calculation.

Caption: this compound reaction with a protein thiol.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low ATTO 565 Maleimide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low labeling efficiency encountered during the conjugation of ATTO 565 maleimide (B117702) to proteins and other thiol-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with ATTO 565 maleimide?

The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5.[1] At this pH, the thiol group is sufficiently deprotonated to be nucleophilic and react with the maleimide, while primary amines on the protein are mostly protonated and thus less reactive, ensuring specific labeling of cysteine residues.[1] Reactions at a pH above 8.0 should be avoided as this can lead to hydrolysis of the maleimide group and increased reactivity with amines.[2]

Q2: My protein has disulfide bonds. How does this affect labeling and what should I do?

Disulfide bonds are unreactive towards maleimides.[3][4][5] To achieve efficient labeling of cysteine residues involved in disulfide bridges, these bonds must first be reduced to free thiols.[5][6] Tris(2-carboxyethyl)phosphine (TCEP) is often the recommended reducing agent as it is highly effective and does not need to be removed prior to adding the maleimide dye.[3] Dithiothreitol (DTT) can also be used, but being a thiol-containing compound, any excess must be removed before labeling to prevent it from reacting with the this compound.[2][3][6]

Q3: How should I prepare and store the this compound stock solution?

This compound is sensitive to moisture and light.[1][7][8][9] It is crucial to prepare stock solutions immediately before use by dissolving the dye in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][7][8] Upon receipt, the lyophilized dye should be stored at -20°C, protected from light and moisture.[1][7][8] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[7][8] Stock solutions in DMSO or DMF have limited stability and should ideally be used fresh.[1][7] If short-term storage is necessary, store at -20°C, protected from light.[1]

Q4: What are the common causes of low labeling efficiency?

Several factors can contribute to low labeling efficiency:

  • Inactive Maleimide: The maleimide group may have hydrolyzed due to exposure to moisture.[2][1]

  • Oxidized Thiols: Free thiol groups on the protein may have re-oxidized to form disulfide bonds.[3]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can reduce efficiency.[3]

  • Incorrect Molar Ratio: An insufficient molar excess of the dye over the protein will result in a low degree of labeling.[10][9]

  • Presence of Competing Thiols: Reducing agents like DTT or other thiol-containing compounds in the buffer will compete with the protein for the maleimide dye.[3]

  • Low Protein Concentration: Labeling efficiency can be reduced at low protein concentrations.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues leading to low labeling efficiency.

Problem 1: Very low or no fluorescence signal from the labeled protein.
Potential Cause Suggested Solution
Hydrolyzed this compound Always use freshly prepared dye stock solutions in anhydrous, amine-free DMSO or DMF.[10][7] Ensure the lyophilized dye is stored correctly at -20°C and protected from moisture and light.[1][7][8] Allow the vial to warm to room temperature before opening to prevent condensation.[7][8]
Absence of Free Thiols If your protein contains disulfide bonds, ensure they are adequately reduced using a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.[10][11] If using DTT, it must be removed completely before adding the maleimide dye.[3] To prevent re-oxidation, degas your buffers and consider adding 1-5 mM EDTA to chelate metal ions.[3][4]
Incorrect Buffer Composition Use a buffer with a pH between 7.0 and 7.5, such as PBS, Tris, or HEPES.[2] Ensure the buffer is free of any thiol-containing compounds.[10] Buffers containing free amines like glycine (B1666218) or imidazole (B134444) should also be avoided.[9]
Problem 2: Degree of Labeling (DOL) is consistently lower than expected.
Potential Cause Suggested Solution
Suboptimal Dye-to-Protein Molar Ratio The ideal molar ratio of dye to protein can vary. A typical starting point is a 10:1 to 20:1 molar excess of dye to protein. It may be necessary to perform a titration experiment to determine the optimal ratio for your specific protein.[11] For proteins with a limited number of thiols, a 3-6 fold molar excess of dye over the number of thiols may be sufficient.[9]
Insufficient Incubation Time or Temperature The labeling reaction is typically carried out for 2 hours at room temperature or overnight at 4°C, protected from light. For sensitive proteins, a longer incubation at a lower temperature may be beneficial.[10] A time-course experiment can help determine the optimal reaction time.[3]
Low Protein Concentration Labeling efficiency can decrease at lower protein concentrations. Aim for a protein concentration of 1-10 mg/mL.[4][5][9] If your protein concentration is low, you may need to increase the molar excess of the dye.[9]
Side Reactions At pH values above 8.0, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[2][3] Ensure the reaction pH is maintained between 7.0 and 7.5. For peptides with an N-terminal cysteine, a side reaction leading to thiazine (B8601807) formation can occur; performing the reaction at a more acidic pH (e.g., 6.0-6.5) can minimize this.[3][12][13]

Experimental Protocols

Standard Protocol for Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris) to a concentration of 1-10 mg/mL.[10][4]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10][11] If DTT is used, it must be removed by dialysis or a desalting column prior to labeling.[2][6]

  • This compound Stock Solution Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature.

    • Immediately before use, dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 10 mM.[10]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. Add the dye dropwise while gently stirring.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25), dialysis, or a spin desalting column.[1][14]

Protocol for Determining the Degree of Labeling (DOL)
  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

  • Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₆₄ × CF₂₈₀)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A₅₆₄ is the absorbance at 564 nm.

      • CF₂₈₀ is the correction factor for ATTO 565 at 280 nm (0.12).[2]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₅₆₄ / ε_dye

    • Where ε_dye is the molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹).[2]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration / Protein Concentration

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Reduce Disulfides (if necessary) Reduce Disulfides (if necessary) Prepare Protein->Reduce Disulfides (if necessary) Mix Protein and Dye Mix Protein and Dye Reduce Disulfides (if necessary)->Mix Protein and Dye Prepare Dye Stock Prepare Dye Stock Prepare Dye Stock->Mix Protein and Dye Incubate Incubate Mix Protein and Dye->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Determine DOL Determine DOL Purify Conjugate->Determine DOL

Caption: Workflow for this compound protein labeling.

G Start Start Low Labeling Efficiency Low Labeling Efficiency Start->Low Labeling Efficiency Check Dye Activity Check Dye Activity Low Labeling Efficiency->Check Dye Activity Hydrolyzed? Hydrolyzed? Check Dye Activity->Hydrolyzed? Use Fresh Dye Use Fresh Dye Hydrolyzed?->Use Fresh Dye Yes Check Free Thiols Check Free Thiols Hydrolyzed?->Check Free Thiols No Successful Labeling Successful Labeling Use Fresh Dye->Successful Labeling Oxidized? Oxidized? Check Free Thiols->Oxidized? Reduce Disulfides Reduce Disulfides Oxidized?->Reduce Disulfides Yes Check Reaction Conditions Check Reaction Conditions Oxidized?->Check Reaction Conditions No Reduce Disulfides->Successful Labeling Suboptimal? Suboptimal? Check Reaction Conditions->Suboptimal? Optimize Conditions Optimize Conditions Suboptimal?->Optimize Conditions Yes Suboptimal?->Successful Labeling No Optimize Conditions->Successful Labeling

Caption: Troubleshooting decision tree for low labeling efficiency.

References

reducing disulfide bonds for ATTO 565 maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing disulfide bonds for successful ATTO 565 maleimide (B117702) labeling.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to reduce disulfide bonds before labeling with ATTO 565 maleimide?

This compound specifically reacts with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1] In many proteins, particularly antibodies, cysteine residues often exist in an oxidized state as disulfide bonds (-S-S-), which are unreactive with maleimides.[1][2] A reduction step is essential to break these disulfide bonds, thereby exposing the thiol groups required for the labeling reaction to proceed.[1]

Q2: Which reducing agent, TCEP or DTT, is more suitable for reducing disulfide bonds prior to maleimide labeling?

The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on the specifics of your experimental workflow.

  • TCEP is often the preferred reducing agent because it is a non-thiol-containing compound.[1] This characteristic means it generally does not need to be removed before the addition of the maleimide dye.[3][4] TCEP is also effective over a broad pH range (1.5-8.5) and is more resistant to air oxidation compared to DTT.[1][3] However, recent studies have shown that TCEP can react directly with maleimides, which can lower the yield of the desired protein-maleimide conjugate.[5][6] Therefore, removal of excess TCEP is now highly recommended.[5]

  • DTT is a strong reducing agent, but it contains thiol groups.[1] These thiol groups will compete with the protein's thiols for reaction with the this compound.[1] Consequently, it is crucial to completely remove any excess DTT after the reduction step and before introducing the dye.[1][7] This is typically achieved through methods like dialysis or the use of desalting columns.[1][8] DTT's reducing activity is also optimal at a pH above 7.[1]

Q3: What is the optimal pH for the reduction and labeling reactions?

The reduction and labeling steps have different optimal pH ranges:

  • Reduction: TCEP is effective across a wide pH range of 1.5 to 8.5.[1][3] DTT, on the other hand, is most effective at a pH greater than 7.[1]

  • Maleimide Labeling: The specific and efficient reaction of the maleimide group with a thiol group occurs optimally within a pH range of 6.5 to 7.5.[8][9] Within this range, the thiol group is sufficiently nucleophilic to react, while minimizing side reactions like maleimide hydrolysis, which becomes more significant at pH values above 8.[7][8] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[8][10]

Q4: Can excess reducing agent interfere with the labeling reaction?

Yes, excess reducing agent can significantly interfere with the labeling reaction.

  • Excess DTT , being a thiol-containing compound, will directly compete with the protein's free thiols to react with the this compound, thus reducing the labeling efficiency of the target protein.[1]

  • While historically considered compatible, recent evidence confirms that TCEP can also react directly with the maleimide group, forming a stable adduct and reducing the overall yield of the labeled protein.[5][11] Therefore, it is highly recommended to remove excess TCEP before initiating the labeling reaction.[5][8]

Q5: How should I prepare and handle the this compound to ensure its reactivity?

Proper handling of this compound is critical to maintain its reactivity:

  • Stock Solutions: It is advisable to prepare stock solutions of the dye immediately before use in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[9][12]

  • Storage: Stock solutions are not very stable over long periods due to potential moisture contamination and impurities in the solvent, which can lead to hydrolysis of the reactive maleimide group.[9][13] If storage is necessary, it should be at -20°C, protected from light.[9][12]

  • Hydrolysis: The maleimide group can undergo hydrolysis, especially at a pH above 8, rendering it inactive.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Incomplete reduction of disulfide bonds.Optimize the concentration of the reducing agent (TCEP or DTT) and the incubation time. A 10-fold molar excess of reducing agent is a good starting point.[7][14] For TCEP, a concentration of 5-50 mM is often sufficient.[15]
Excess reducing agent (TCEP or DTT) present during labeling.Remove excess reducing agent after the reduction step using a desalting column or dialysis.[8][9]
Suboptimal pH for the labeling reaction.Ensure the labeling reaction is performed in a buffer with a pH between 6.5 and 7.5.[8][9]
Hydrolysis of this compound.Prepare the dye stock solution fresh just before use.[9][13] Avoid pH conditions above 8 during labeling.[7]
Re-oxidation of thiols to disulfide bonds.Perform the reduction and labeling steps in a deoxygenated buffer and under an inert atmosphere (e.g., nitrogen or argon), especially if DTT was used for reduction.[7][16]
Non-specific Labeling Reaction of maleimide with other nucleophilic groups (e.g., amines).Maintain the labeling reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[8][10] At pH 7, the reaction with thiols is significantly faster than with amines.[8][10]
Precipitation of Protein during Labeling High concentration of organic solvent from the dye stock solution.The volume of the dye stock solution (in DMSO or DMF) should not exceed 10% of the total reaction volume.[10]
Over-labeling of the protein.Reduce the molar excess of the this compound in the reaction. A starting point of 10-20 fold molar excess is common, but may need optimization.[7][8]
Inconsistent Labeling Results Instability of the reducing agent.TCEP is not particularly stable in phosphate (B84403) buffers at neutral pH; prepare TCEP solutions in such buffers immediately before use.[3][17]
Inaccurate protein concentration measurement.Accurately determine the protein concentration before calculating the required amounts of reducing agent and dye.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction using TCEP
  • Prepare Protein Solution: Dissolve the protein in a suitable degassed buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[14][16]

  • Prepare TCEP Solution: Prepare a fresh stock solution of TCEP hydrochloride in a degassed buffer.

  • Reduction Reaction: Add a 10 to 100-fold molar excess of TCEP to the protein solution.[2][12] Incubate the mixture for 20-60 minutes at room temperature.[2][18]

  • Remove Excess TCEP: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or through dialysis against a degassed buffer.[8][10]

Protocol 2: this compound Labeling
  • Prepare Dye Stock Solution: Immediately prior to use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.[7][12] Protect the solution from light.[7]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the reduced and purified protein solution.[7][8]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[2][7]

  • Quenching (Optional): To stop the reaction, a low molecular weight thiol such as glutathione (B108866) or β-mercaptoethanol can be added to consume any excess maleimide reagent.[7]

  • Purification: Separate the labeled protein conjugate from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis.[7][19]

Visualizations

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_labeling This compound Labeling Protein Protein with Disulfide Bonds Add_TCEP Add TCEP Solution (10-100x molar excess) Protein->Add_TCEP Incubate_Reduction Incubate (20-60 min, RT) Add_TCEP->Incubate_Reduction Remove_TCEP Remove Excess TCEP (Desalting Column/Dialysis) Incubate_Reduction->Remove_TCEP Reduced_Protein Reduced Protein Remove_TCEP->Reduced_Protein Add_Dye Add this compound (10-20x molar excess) Reduced_Protein->Add_Dye Incubate_Labeling Incubate (2h RT or O/N 4°C, Dark) Add_Dye->Incubate_Labeling Purification Purify Labeled Protein (Gel Filtration/Dialysis) Incubate_Labeling->Purification

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic Start Low Labeling Efficiency? Check_Reduction Incomplete Disulfide Reduction? Start->Check_Reduction Yes Check_Excess_Reducer Excess Reducer Present? Check_Reduction->Check_Excess_Reducer No Optimize_Reduction Optimize Reducer Concentration & Time Check_Reduction->Optimize_Reduction Yes Check_pH Incorrect Labeling pH? Check_Excess_Reducer->Check_pH No Remove_Reducer Add Reducer Removal Step Check_Excess_Reducer->Remove_Reducer Yes Check_Dye_Activity Maleimide Hydrolyzed? Check_pH->Check_Dye_Activity No Adjust_pH Adjust Buffer to pH 6.5-7.5 Check_pH->Adjust_pH Yes Fresh_Dye Use Freshly Prepared Dye Check_Dye_Activity->Fresh_Dye Yes Success Successful Labeling Check_Dye_Activity->Success No Optimize_Reduction->Success Remove_Reducer->Success Adjust_pH->Success Fresh_Dye->Success

Caption: Troubleshooting logic for low labeling efficiency.

References

ATTO 565 maleimide aggregation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 565 maleimide (B117702). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential aggregation issues and best practices for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ATTO 565 maleimide aggregation?

A1: Aggregation of this compound can be attributed to several factors:

  • Low Aqueous Solubility: ATTO 565 is moderately hydrophilic, and its maleimide derivative can have limited solubility in aqueous buffers, especially at high concentrations, leading to precipitation.[1]

  • Improper Solvent for Stock Solutions: Using solvents that are not anhydrous or contain amine impurities can lead to dye instability and aggregation.[2][3] Moisture in the solvent can cause hydrolysis of the maleimide group, rendering it non-reactive.[4][5]

  • High Dye Concentration: Preparing stock solutions at concentrations higher than recommended or adding a large volume of the organic stock solution to the aqueous protein solution can cause the dye to precipitate.

  • pH-Dependent Structural Changes: Like other rhodamine dyes, ATTO 565 can form a colorless, non-reactive spiro-lactone structure. This is more likely to occur in certain solvent conditions and can be mistaken for aggregation or degradation.[4] Acidifying with ethanol (B145695) is recommended to prevent this when determining dye concentration.[4]

Q2: How can I prevent this compound aggregation before starting my labeling reaction?

A2: To prevent aggregation, it is crucial to follow these guidelines:

  • Proper Solvent Selection: Always use anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare this compound stock solutions.[2][3]

  • Fresh Stock Solutions: Prepare the dye stock solution immediately before use to minimize hydrolysis and degradation.[2][4][5] Stock solutions are not recommended for long-term storage due to potential moisture contamination.[4]

  • Controlled Addition: Add the dye stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid mixing and prevent localized high concentrations of the dye.

  • Optimize Dye-to-Protein Ratio: Use the lowest effective molar excess of the dye to achieve the desired degree of labeling. A 10-20 molar excess is a common starting point, but this may need to be optimized for your specific protein.

Q3: What are the optimal buffer conditions for labeling with this compound to avoid aggregation and other side reactions?

A3: The recommended buffer conditions for labeling with this compound are a pH of 7.0-7.5.[4] This pH range is a compromise to ensure the thiol groups on the protein are sufficiently nucleophilic to react with the maleimide while minimizing the competing hydrolysis of the maleimide group, which becomes more significant at pH values above 8. Common buffers used include phosphate, Tris, and HEPES at concentrations between 10-100 mM.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitate upon adding this compound to the reaction buffer. Dye aggregation due to low aqueous solubility or high concentration.1. Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%). 2. Reduce the molar excess of the dye. 3. Add the dye stock solution more slowly while vigorously stirring the protein solution.
Low labeling efficiency. 1. Hydrolysis of the maleimide group. 2. Oxidation of protein thiol groups. 3. Incorrect buffer pH.1. Prepare a fresh stock solution of the dye in anhydrous, amine-free DMSO or DMF immediately before use.[2][4][5] 2. If the protein's disulfide bonds were reduced, ensure the reducing agent (like DTT) was completely removed before adding the dye. Consider performing the reaction in a deoxygenated buffer. 3. Verify the reaction buffer pH is between 7.0 and 7.5.[4]
Inconsistent labeling results between experiments. Instability of the dye stock solution.Prepare a fresh stock solution for each experiment. Avoid using stock solutions that have been stored, even at -20°C, as they may have been compromised by moisture.[4]

Experimental Protocols and Data

Preparation of this compound Stock Solution

A critical step to prevent aggregation is the correct preparation of the dye stock solution.

Parameter Recommendation Rationale
Solvent Anhydrous, amine-free DMSO or DMFTo prevent hydrolysis of the maleimide and reaction with amine impurities.[2][3]
Concentration 10-20 mMTo create a concentrated stock that allows for a small volume to be added to the reaction, minimizing solvent effects.
Preparation Immediately before useTo ensure maximum reactivity of the maleimide group.[2][4][5]
Storage Not recommended; prepare fresh for each experimentStock solutions in DMSO or DMF can be unstable due to moisture absorption.[4]
General Protein Labeling Protocol

This protocol is a general guideline and may require optimization for your specific protein.

  • Protein Preparation: Dissolve the protein at a concentration of 50-100 µM in a suitable buffer at pH 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES). If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis before labeling.

  • Dye Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous, amine-free DMSO or DMF.

  • Labeling Reaction: While gently stirring the protein solution, add the dye stock solution dropwise to achieve a 10-20 molar excess of the dye over the protein.

  • Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione (B108866) or mercaptoethanol) to consume any excess unreacted dye.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.

Visualizations

Experimental Workflow for Preventing this compound Aggregation

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase start Start: Protein and Dye Preparation prep_dye Prepare fresh 10-20 mM ATTO 565 maleimide stock in anhydrous DMSO or DMF start->prep_dye prep_protein Prepare protein (50-100 µM) in reaction buffer (pH 7.0-7.5) start->prep_protein add_dye Add dye stock dropwise to protein solution with stirring prep_dye->add_dye check_reducing Protein contains disulfide bonds to be labeled? prep_protein->check_reducing reduce Reduce with TCEP or DTT check_reducing->reduce Yes check_reducing->add_dye No remove_dtt If DTT was used, remove via dialysis reduce->remove_dtt remove_dtt->add_dye incubate Incubate for 2h at RT or overnight at 4°C in the dark add_dye->incubate quench Optional: Quench excess dye with a low MW thiol incubate->quench purify Purify conjugate via gel filtration or dialysis quench->purify end End: Purified Labeled Protein purify->end

Caption: A workflow for protein labeling with this compound, emphasizing steps to prevent aggregation.

Troubleshooting Logic for Low Labeling Efficiency

G start Low Labeling Efficiency Observed check_dye Was the dye stock solution prepared fresh with anhydrous solvent? start->check_dye check_ph Was the reaction buffer pH between 7.0 and 7.5? check_dye->check_ph Yes sol_dye Solution: Prepare a fresh dye stock solution immediately before the next experiment. check_dye->sol_dye No check_thiol Were protein thiols available and not re-oxidized? check_ph->check_thiol Yes sol_ph Solution: Verify and adjust the buffer pH for the next experiment. check_ph->sol_ph No sol_thiol Solution: Ensure complete reduction and removal of reducing agents (if used). Consider using deoxygenated buffers. check_thiol->sol_thiol No

References

Technical Support Center: ATTO 565 Maleimide Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with ATTO 565 maleimide (B117702), a bright and photostable fluorescent dye commonly used for labeling proteins and other molecules.

Frequently Asked Questions (FAQs)

Q1: How can I remove unconjugated ATTO 565 maleimide after a labeling reaction?

A1: Several methods can be employed to separate the labeled protein from the free, unreacted dye. The most common and effective techniques include size-exclusion chromatography (e.g., gel filtration columns), dialysis, and precipitation. The choice of method often depends on the sample volume, protein concentration, and the required purity of the final product.

Q2: What are the key considerations when choosing a purification method?

A2: When selecting a purification strategy, consider the following:

  • Sample Volume: For small sample volumes, spin columns are often convenient and yield high recovery. For larger volumes, gravity-flow chromatography or dialysis may be more suitable.

  • Protein Properties: The size and stability of your protein are crucial. Ensure the chosen method will not lead to protein denaturation or aggregation.

  • Purity Requirements: For applications requiring very high purity, such as fluorescence resonance energy transfer (FRET), a more stringent purification method like HPLC might be necessary.

Q3: My labeled protein appears to have precipitated. What could be the cause?

A3: Protein precipitation during or after labeling can be caused by several factors:

  • High Dye-to-Protein Ratio: An excessive amount of dye can lead to over-labeling, which may alter the protein's surface properties and cause aggregation.

  • Solvent Incompatibility: The solvent used to dissolve the dye (e.g., DMSO or DMF) might not be fully compatible with your protein, leading to precipitation when added to the reaction mixture.

  • Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the buffer can affect protein solubility.

Troubleshooting Guide

This section provides solutions to common problems encountered during the removal of unconjugated this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of labeled protein after purification. Protein adsorption to the chromatography resin: Some proteins can non-specifically bind to the matrix of the purification column.• Pre-treat the column with a blocking agent like bovine serum albumin (BSA).• Change the ionic strength of the elution buffer.
Protein precipitation: The protein may have precipitated during the labeling or purification process.• Optimize the labeling conditions (e.g., dye-to-protein ratio, pH).• Perform purification at a different temperature (e.g., 4°C).
Incomplete removal of free dye. Inappropriate column size or type: The column may be too small for the sample volume, or the resin pore size may not be suitable for separating the protein from the small dye molecule.• Use a longer column or a resin with a smaller pore size (e.g., Sephadex G-25).• For dialysis, ensure the membrane has an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for most proteins.
Insufficient washing/dialysis: The free dye may not have been completely washed away or dialyzed out.• Increase the number of washes or the duration of dialysis.• Increase the volume of the dialysis buffer and change it more frequently.
Labeled protein is not fluorescent. Hydrolysis of the maleimide group: The maleimide group can hydrolyze, especially at high pH, rendering it unable to react with the thiol groups on the protein.• Prepare the dye solution immediately before use.• Perform the labeling reaction at a pH between 6.5 and 7.5.
Quenching of the fluorophore: The fluorescence of the dye can be quenched by certain buffer components or by aggregation of the labeled protein.• Ensure the buffer is free of quenching agents (e.g., high concentrations of halides).• Analyze the aggregation state of the protein using techniques like dynamic light scattering (DLS).

Experimental Protocols

Below are detailed methodologies for common purification techniques.

Size-Exclusion Chromatography (Spin Column)

This method is suitable for small sample volumes (typically 50-100 µL).

  • Prepare the Spin Column:

    • Gently resuspend the gel filtration resin (e.g., Sephadex G-25) in the column.

    • Remove the storage buffer by centrifugation according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).

    • Equilibrate the column by washing it 2-3 times with the desired elution buffer.

  • Apply the Sample:

    • Load the entire labeling reaction mixture onto the center of the packed resin bed.

  • Elute the Labeled Protein:

    • Place the column in a clean collection tube.

    • Centrifuge the column to elute the purified, labeled protein. The free dye will be retained in the resin.

Dialysis

This method is suitable for larger sample volumes.

  • Prepare the Dialysis Membrane:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa).

    • Prepare the membrane according to the manufacturer's protocol (this may involve boiling or washing with ethanol).

  • Load the Sample:

    • Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Perform Dialysis:

    • Place the sealed tubing/cassette in a large volume of dialysis buffer (e.g., 1 L for a 1 mL sample).

    • Stir the buffer gently at 4°C.

    • Change the buffer 3-4 times over a period of 24-48 hours to ensure complete removal of the free dye.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_products Final Products Protein Protein with Thiol Groups Reaction Labeling Reaction (pH 6.5-7.5) Protein->Reaction ATTO565 This compound ATTO565->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Mixture Dialysis Dialysis Reaction->Dialysis Mixture Precipitation Precipitation Reaction->Precipitation Mixture LabeledProtein Purified Labeled Protein SEC->LabeledProtein FreeDye Unconjugated Dye SEC->FreeDye Dialysis->LabeledProtein Dialysis->FreeDye Precipitation->LabeledProtein Precipitation->FreeDye

Caption: Workflow for labeling a protein with this compound and subsequent purification.

troubleshooting_logic Start Problem: Low Labeled Protein Recovery CheckPrecipitation Check for Protein Precipitation Start->CheckPrecipitation CheckAdsorption Assess Non-Specific Adsorption CheckPrecipitation->CheckAdsorption No OptimizeLabeling Optimize Labeling Conditions (e.g., dye:protein ratio) CheckPrecipitation->OptimizeLabeling Yes ChangePurification Change Purification Method or Buffer CheckAdsorption->ChangePurification No BlockColumn Pre-treat Column with BSA CheckAdsorption->BlockColumn Yes End Improved Recovery OptimizeLabeling->End ChangePurification->End BlockColumn->End

Caption: A troubleshooting decision tree for low recovery of labeled protein.

ATTO 565 maleimide signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 565 maleimide (B117702). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of ATTO 565 maleimide?

ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.[1] It exhibits strong absorption and a high fluorescence quantum yield, making it suitable for various applications, including single-molecule detection and high-resolution microscopy.[1][2][3] The key spectral properties are summarized in the table below.

Q2: What is the reactive group of this compound and what does it bind to?

This compound contains a maleimide group that selectively reacts with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[1][4] This reaction is highly specific, with no significant reactivity towards other amino acid residues like histidine or methionine.[1][5]

Q3: What is the optimal pH for the labeling reaction with this compound?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[6] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group, which becomes more significant at pH values above 8.0.[1][5]

Q4: Can this compound be used to label molecules other than proteins?

Yes, any molecule containing a free thiol group can be labeled with this compound. This includes thiol-modified oligonucleotides, peptides, and other small molecules.[4]

Q5: How should I store this compound?

This compound should be stored at -20°C, protected from light and moisture.[4] Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on improving the signal-to-noise ratio.

Low Signal Intensity

Problem: The fluorescence signal from my ATTO 565-labeled sample is weak.

Possible Cause Recommended Solution
Inefficient Labeling 1. Verify Protein Thiol Content: Ensure your protein has available free thiol groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide dye.[1][7] 2. Optimize Dye-to-Protein Ratio: The ideal molar ratio of dye to protein can vary. Start with a 10-20 fold molar excess of dye and optimize as needed.[7] 3. Check Reaction Buffer pH: Ensure the pH of your reaction buffer is between 6.5 and 7.5.[6] Buffers such as phosphate, HEPES, or MOPS are suitable. Avoid buffers containing thiols.[1][7] 4. Confirm Dye Reactivity: The maleimide group can hydrolyze and become non-reactive if exposed to moisture.[1] Prepare fresh dye stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[7][8]
Low Protein Concentration Labeling efficiency can be reduced at low protein concentrations. Aim for a protein concentration of 1-10 mg/mL.[7]
Suboptimal Imaging Settings Ensure you are using the correct excitation and emission filters for ATTO 565 (Excitation max: ~563 nm, Emission max: ~592 nm).[5]
pH-dependent Fluorescence The fluorescence intensity of ATTO 565 can decrease in acidic environments.[9] Ensure your imaging buffer has a pH of 7.0-7.5.
Photobleaching ATTO 565 has good photostability, but excessive exposure to excitation light can still cause photobleaching.[10] Minimize light exposure and use appropriate anti-fade reagents if necessary.
High Background Noise

Problem: I am observing a high background signal, which is reducing my signal-to-noise ratio.

Possible Cause Recommended Solution
Unconjugated Dye It is crucial to remove all non-reacted dye after the labeling reaction. Use gel filtration (e.g., Sephadex G-25), dialysis, or another suitable purification method to separate the labeled protein from free dye.[6][11]
Nonspecific Binding 1. Blocking: For cell-based assays, use a blocking buffer (e.g., BSA or serum) to reduce nonspecific binding of the labeled protein to surfaces. 2. Washing: Increase the number and duration of washing steps after incubation with the labeled probe to remove nonspecifically bound molecules.
Precipitation of Labeled Protein ATTO 565 is moderately hydrophilic.[1] If the degree of labeling is too high, it can lead to protein aggregation and precipitation. Try reducing the dye-to-protein ratio during labeling.
Autofluorescence Biological samples can exhibit autofluorescence. Use proper controls (e.g., an unlabeled sample) to assess the level of autofluorescence and apply background subtraction if necessary. Using excitation wavelengths in the red spectral region can help reduce autofluorescence.

Quantitative Data Summary

PropertyValueReference
Excitation Maximum (λex) 563 nm[5]
Emission Maximum (λem) 592 nm[5]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φ) 0.90[3][5]
Fluorescence Lifetime (τ) 4.0 ns[1][12]
Molecular Weight 733.17 g/mol [4]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled in a thiol-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) - optional

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before proceeding.[1][7]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[7] This solution should be prepared fresh.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.[11]

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.

  • Determine Degree of Labeling (DOL) - Optional:

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm (Correction Factor = 0.12).[3][4]

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (1-10 mg/mL in Thiol-Free Buffer) reduce Reduce Disulfide Bonds (Optional) (e.g., with TCEP) prep_protein->reduce reaction Incubate Protein and Dye (10-20x molar excess of dye) (2h at RT or overnight at 4°C) reduce->reaction prep_dye Prepare Fresh ATTO 565 Maleimide Stock Solution (10 mM in DMSO/DMF) prep_dye->reaction purify Remove Unconjugated Dye (e.g., Gel Filtration) reaction->purify dol Determine Degree of Labeling (Optional) purify->dol store Store Labeled Protein (4°C or -20°C/-80°C) dol->store maleimide_thiol_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product protein Protein-SH (Thiol Group) conditions pH 6.5 - 7.5 Room Temperature protein->conditions atto565 ATTO 565-Maleimide atto565->conditions conjugate Protein-S-ATTO 565 (Stable Thioether Bond) conditions->conjugate Forms signal_to_noise_factors center Signal-to-Noise Ratio signal Signal Strength signal->center Increases labeling_eff Labeling Efficiency labeling_eff->signal Impacts quantum_yield High Quantum Yield quantum_yield->signal Contributes to noise Background Noise noise->center Decreases free_dye Unconjugated Dye free_dye->noise Causes autofluorescence Autofluorescence autofluorescence->noise Causes nonspecific Nonspecific Binding nonspecific->noise Causes

References

photobleaching issues with ATTO 565 maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ATTO 565 Maleimide (B117702). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly photobleaching, encountered during experiments with ATTO 565 maleimide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and good thermal and photostability.[1][2][3][4][5][6] The maleimide functional group allows for covalent labeling of molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins.[1][4] Its high photostability and brightness make it particularly suitable for advanced microscopy techniques, including single-molecule detection, flow cytometry (FACS), fluorescence in-situ hybridization (FISH), and super-resolution microscopy methods like PALM, dSTORM, and STED.[1][3]

Q2: What are the key spectral and photophysical properties of ATTO 565?

The core photophysical parameters of ATTO 565 are crucial for designing and interpreting fluorescence experiments. These properties are summarized in the table below.

Q3: Is ATTO 565 susceptible to photobleaching?

Yes, like all fluorophores, ATTO 565 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[7][8] While ATTO 565 is known for its relatively high photostability compared to other dyes, prolonged exposure to high-intensity light will lead to a decrease in signal.[2][3][4][9]

Q4: How can I minimize photobleaching of ATTO 565?

Minimizing photobleaching is critical for quantitative and long-term imaging experiments. Key strategies include:

  • Using Antifade Reagents: Mounting media containing antifade agents can significantly reduce photobleaching.[10]

  • Minimizing Light Exposure: Use the lowest possible excitation power and exposure time required to obtain a good signal-to-noise ratio.

  • Deoxygenating Buffers: The presence of oxygen can accelerate photobleaching.[11] For sensitive experiments, using deoxygenated buffers can be beneficial.[1]

  • Optimizing Imaging Conditions: For advanced microscopy, techniques like pulsed excitation in STED microscopy (T-Rex STED) can reduce photobleaching by allowing triplet state relaxation.[8][12]

Q5: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5.[1][13][14] At this pH, the thiol group is sufficiently deprotonated and reactive, while side reactions with other amino acid residues like amines are minimized.[14] Reactions at pH values above 8 can lead to significant hydrolysis of the maleimide group, rendering it unreactive.[1]

Troubleshooting Guide: Photobleaching Issues

This guide provides a systematic approach to troubleshooting common photobleaching problems encountered when using this compound conjugates.

Problem Potential Cause Recommended Solution
Rapid signal loss during imaging High excitation laser power.Reduce the laser power to the minimum level that provides an adequate signal.
Prolonged exposure time.Decrease the image acquisition time. For live-cell imaging, use time-lapse settings with longer intervals if possible.
Oxygen in the imaging medium.Use a commercial antifade mounting medium. For live-cell imaging, consider using an oxygen scavenging system.
Low initial fluorescence intensity Inefficient labeling.Verify the labeling protocol, especially the pH of the reaction buffer and the freshness of the dye solution. Purify the conjugate properly to remove unconjugated dye.
Incorrect filter sets.Ensure that the excitation and emission filters are appropriate for the spectral properties of ATTO 565 (λex ~564 nm, λem ~590 nm).
Hydrolyzed dye.Prepare fresh dye stock solutions in anhydrous, amine-free DMSO or DMF immediately before use.[4][14]
Inconsistent fluorescence over time Sample movement or focus drift.Use an autofocus system or ensure the sample is securely mounted.
Phototoxicity affecting cell health (for live-cell imaging).Reduce laser power and exposure time. Ensure the imaging medium is optimal for cell viability.
Logical Flow for Troubleshooting Photobleaching

The following diagram illustrates a step-by-step decision-making process for addressing photobleaching.

Troubleshooting_Photobleaching start Start: Experiencing Rapid Photobleaching check_laser Is Excitation Light Minimized? start->check_laser reduce_laser Reduce Laser Power & Exposure Time check_laser->reduce_laser No check_antifade Are You Using an Antifade Reagent? check_laser->check_antifade Yes reduce_laser->check_antifade add_antifade Incorporate an Antifade Mounting Medium check_antifade->add_antifade No check_labeling Is Labeling Efficiency Optimal? check_antifade->check_labeling Yes add_antifade->check_labeling troubleshoot_labeling Review Labeling Protocol: pH, Dye Freshness, Purification check_labeling->troubleshoot_labeling No final_optimization Consider Advanced Techniques (e.g., Oxygen Scavenging, Pulsed Excitation) check_labeling->final_optimization Yes troubleshoot_labeling->final_optimization end Problem Resolved final_optimization->end

Caption: A decision tree for troubleshooting photobleaching of ATTO 565.

Quantitative Data

Photophysical Properties of ATTO 565
PropertyValueReference
Excitation Maximum (λex) 564 nm[1][3][4]
Emission Maximum (λem) 590 nm[1][3][4]
Molar Extinction Coefficient (εmax) 1.2 x 10⁵ M⁻¹cm⁻¹[1][3][4]
Fluorescence Quantum Yield (ηfl) 90%[1][3][4]
Fluorescence Lifetime (τfl) 4.0 ns[1][3][4]
Photobleaching of ATTO 565 Under Different Light Intensities
Excitation Light IntensityAverage Bleaching TimeReference
1136 W/cm²18.2 s[8]
568 W/cm²21.8 s[8]
284 W/cm²63.0 s[8]

Note: These values were obtained for single molecules on a glass surface and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol outlines the general procedure for conjugating this compound to proteins containing free thiol groups.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.[13] If the protein contains disulfide bonds that need to be labeled, reduce them first with a suitable reducing agent like TCEP or DTT. If DTT is used, it must be removed by dialysis before labeling.[1]

  • Dye Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10-20 mM stock solution in anhydrous, amine-free DMSO or DMF.[1]

  • Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution while gently stirring.[1] The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional): To stop the reaction, a low molecular weight thiol (e.g., mercaptoethanol or glutathione) can be added to consume excess maleimide.[1]

  • Purification: Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[13][14]

Workflow for Protein Labeling with this compound

The following diagram illustrates the key steps in the labeling protocol.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein 1. Prepare Protein Solution (PBS, pH 7.4) mix 3. Mix Protein and Dye (10-20x Molar Excess of Dye) prep_protein->mix prep_dye 2. Prepare Fresh Dye Solution (Anhydrous DMSO/DMF) prep_dye->mix incubate 4. Incubate (2h @ RT or O/N @ 4°C, Dark) mix->incubate quench 5. Quench Reaction (Optional) incubate->quench purify 6. Purify Conjugate (Gel Filtration) quench->purify end_product Labeled Protein Conjugate purify->end_product

Caption: Workflow for labeling proteins with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: ATTO 565 Maleimide vs. Alexa Fluor 568 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for a multitude of applications, from cellular imaging to quantitative biochemical assays. The choice of fluorophore can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two popular orange-red fluorescent dyes, ATTO 565 maleimide (B117702) and Alexa Fluor 568 maleimide, focusing on their performance in protein labeling.

Executive Summary

Both ATTO 565 and Alexa Fluor 568 are bright and photostable dyes well-suited for protein conjugation. ATTO 565, a rhodamine derivative, is characterized by a high fluorescence quantum yield and strong absorption, making it an excellent choice for single-molecule detection and high-resolution microscopy.[1][2][3][4][5] Alexa Fluor 568 is also a robust and widely used dye, known for its bright fluorescence and good photostability, making it a reliable workhorse for various imaging and flow cytometry applications.[6][7][8][9] The selection between the two will often depend on the specific experimental requirements, including the desired brightness, photostability, and the optical setup available.

Quantitative Data Summary

The following table summarizes the key photophysical and chemical properties of ATTO 565 maleimide and Alexa Fluor 568 maleimide.

PropertyThis compoundAlexa Fluor 568 C5 Maleimide
Excitation Maximum (λex) 563-564 nm[1][2][4][5][10][11]575-578 nm[6][7][8]
Emission Maximum (λem) 590-592 nm[1][2][4][5][10][11]600-603 nm[6][7][8]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[1][2][4][5][10][11]88,000 - 92,000 cm⁻¹M⁻¹[6][8][12]
Fluorescence Quantum Yield (η) ~90%[1][2][4][5][10][11]~69%[13][14]
Molecular Weight ~733 g/mol [1]~881 g/mol [8]
Reactive Group Maleimide[1]Maleimide[8]
Reactivity Thiol groups (e.g., cysteine residues)[1][15]Thiol groups (e.g., cysteine residues)[8][12]

Experimental Protocols

Protein Labeling with Maleimide Dyes

The following is a general protocol for labeling proteins with thiol-reactive maleimide dyes like ATTO 565 and Alexa Fluor 568. This procedure targets the thiol groups of cysteine residues.

1. Protein Preparation:

  • Dissolve the protein to be labeled in a suitable buffer at a concentration of 50-100 µM (approximately 7.5-15 mg/mL for an IgG antibody).[1][16]

  • The recommended buffer is a phosphate-buffered saline (PBS), Tris, or HEPES buffer at a pH of 7.0-7.5.[1][8][16] At this pH, thiol groups are sufficiently nucleophilic for reaction with the maleimide, while minimizing non-specific reactions with other amino acid residues like lysine.[1][15]

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1] If DTT (dithiothreitol) is used, it must be removed by dialysis or gel filtration before adding the reactive dye.[1]

2. Dye Preparation:

  • Immediately before use, dissolve the maleimide dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[8][16]

3. Labeling Reaction:

  • Add the dissolved dye solution to the protein solution to achieve a 10-20 molar excess of the dye relative to the protein.[1][16]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][8][16]

4. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[15]

  • Elute the column with a suitable buffer, such as PBS. The first colored band to elute is typically the labeled protein.

Diagrams

Protein Labeling Workflow

The following diagram illustrates the general workflow for labeling a protein with a maleimide-functionalized fluorescent dye.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Protein in Buffer (pH 7.0-7.5) Mixing Mix Protein and Dye (10-20x Molar Excess of Dye) Protein_Solution->Mixing Dye_Solution Maleimide Dye in Anhydrous DMSO/DMF Dye_Solution->Mixing Incubation Incubate (2h @ RT or O/N @ 4°C, dark) Mixing->Incubation Purification Gel Filtration Chromatography (e.g., Sephadex G-25) Incubation->Purification Labeled_Protein Purified Labeled Protein Purification->Labeled_Protein Free_Dye Unreacted Dye Purification->Free_Dye

Caption: General workflow for protein labeling with maleimide dyes.

Thiol-Maleimide Reaction

This diagram illustrates the chemical reaction between a thiol group on a protein and the maleimide group of the fluorescent dye.

G cluster_reactants Reactants cluster_product Product Protein Protein-SH Conjugate Protein-S-Dye (Stable Thioether Bond) Protein->Conjugate + Dye Dye-Maleimide Dye->Conjugate

Caption: Reaction of a protein thiol with a maleimide dye.

References

A Researcher's Guide to High-Performance Alternatives for ATTO 565 Maleimide in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Demanding Single-Molecule Applications

The selection of a fluorescent probe is a critical decision in designing single-molecule imaging experiments. The ideal fluorophore must be exceptionally bright and photostable to allow for the detection and tracking of individual molecules over extended periods. ATTO 565 maleimide (B117702) is a widely used rhodamine-based dye known for its high fluorescence quantum yield and photostability, making it a benchmark for single-molecule applications.[1][2] However, the landscape of fluorescent probes is continually evolving, offering researchers viable, and in some cases, superior alternatives.

This guide provides a quantitative comparison of leading alternatives to ATTO 565 maleimide, including Alexa Fluor 555 , Cy3B , and Janelia Fluor 549 (JF 549) . We present key photophysical data, detailed experimental protocols for protein labeling, and a workflow for probe evaluation to empower researchers in making informed decisions for their specific single-molecule imaging needs.

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a fluorophore in single-molecule studies is primarily dictated by its photophysical properties. A high molar extinction coefficient (ε) and a high fluorescence quantum yield (Φ) are essential for a bright signal, while high photostability ensures that the molecule can be observed for a longer duration before photobleaching. The table below summarizes the key performance indicators for ATTO 565 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Features
ATTO 565 564590120,000[1]0.90[1]108,000High quantum yield, excellent photostability.[1]
Alexa Fluor 555 555565155,0000.10[3]15,500Spectrally similar to Cy3, highly photostable.[4][5]
Cy3B ~558~572130,0000.6787,100Very bright and photostable, a significant improvement over Cy3.[6]
Janelia Fluor 549 549571101,000[7]0.88[7]88,880Exceptionally bright and photostable, cell-permeable, photoactivatable versions available.[7][8]

In-Depth Analysis of Alternatives

Janelia Fluor 549 (JF 549): The High-Performance Option for Live-Cell Imaging Developed at the Janelia Research Campus, JF 549 is a rhodamine dye derivative that exhibits exceptional brightness and photostability, making it an outstanding choice for demanding single-molecule experiments, particularly in living cells.[8] Its quantum yield is nearly on par with ATTO 565, and its unique cell-permeability and the availability of photoactivatable versions open up advanced imaging strategies like single-particle tracking PALM (sptPALM).[7][9][10]

Cy3B: The Brighter, More Robust Cyanine Dye Cy3B is a derivative of the classic Cy3 dye, engineered for enhanced brightness and photostability.[6] It overcomes some of the limitations of Cy3, such as its sensitivity to the local chemical environment.[11] With a high quantum yield and excellent photostability, Cy3B is a powerful tool for single-molecule FRET (smFRET) studies where tracking conformational changes over long periods is crucial.[12]

Alexa Fluor 555: The Photostable Workhorse Alexa Fluor 555 is spectrally very similar to Cy3 and offers superior photostability.[4][5] While its quantum yield is notably lower than that of ATTO 565 and other alternatives in this guide, its high molar extinction coefficient and resistance to photobleaching make it a reliable choice, especially in experiments where long observation times are prioritized over the absolute brightest signal.[3][13]

Experimental Protocols

A robust and reproducible labeling strategy is fundamental to the success of single-molecule experiments. The following section details a general protocol for labeling proteins with maleimide-functionalized dyes and a standard workflow for single-molecule imaging via Total Internal Reflection Fluorescence (TIRF) microscopy.

Protocol 1: Site-Specific Protein Labeling via Thiol-Maleimide Chemistry

This protocol describes the labeling of a cysteine residue within a purified protein.

1. Protein Preparation:

  • Prepare the purified protein in a suitable buffer at a concentration of 1-10 mg/mL (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2). The buffer must be free of primary amines and thiols.

  • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP for 1 hour at room temperature.

  • Immediately remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the reaction buffer.

2. Dye Preparation:

  • Dissolve the maleimide-functionalized dye in anhydrous DMSO to a stock concentration of 10 mM.

  • Immediately before use, dilute the dye stock into the reaction buffer.

3. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5 to ensure high selectivity for thiol groups over amines.[1]

  • Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or DTT to a final concentration of 10-20 mM.

4. Purification of Labeled Protein:

  • Remove unreacted, free dye from the labeled protein using size-exclusion chromatography or a desalting column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.

Workflow for Single-Molecule Imaging and Analysis

The following diagram outlines the key steps from protein labeling to data analysis in a typical single-molecule imaging experiment.

G cluster_prep Sample Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis Protein_Purification 1. Protein Expression & Purification Conjugation 2. Thiol-Maleimide Conjugation Protein_Purification->Conjugation Labeled_Purification 3. Purification of Labeled Protein Conjugation->Labeled_Purification Immobilization 4. Surface Immobilization Labeled_Purification->Immobilization Imaging 5. Single-Molecule Imaging (TIRF/Confocal) Immobilization->Imaging Acquisition 6. Data Acquisition (Time-Lapse Movies) Imaging->Acquisition Localization 7. Molecule Localization & Tracking Acquisition->Localization Analysis 8. FRET Efficiency / Diffusion Analysis Localization->Analysis

Workflow for single-molecule imaging experiments.
Protocol 2: Single-Molecule Imaging with TIRF Microscopy

1. Surface Preparation:

  • Prepare PEG-passivated glass coverslips to minimize non-specific binding of labeled proteins. Biotin-PEG can be included for surface immobilization via a streptavidin bridge.

2. Imaging Buffer:

  • Prepare an imaging buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl) containing an oxygen-scavenging system to enhance dye photostability. A common system is the PCA/PCD system (protocatechuic acid and protocatechuate-3,4-dioxygenase) with Trolox added as a triplet-state quencher.[14]

3. Immobilization and Imaging:

  • Incubate the biotinylated surface with streptavidin, followed by the biotinylated, dye-labeled protein at picomolar to nanomolar concentrations to achieve single-molecule density.

  • Mount the coverslip on a TIRF microscope.

  • Excite the sample with the appropriate laser line (e.g., 561 nm for ATTO 565 and its alternatives).

  • Collect fluorescence emission using a high-numerical-aperture objective and appropriate emission filters.

  • Record movies of single-molecule fluorescence using a sensitive EMCCD or sCMOS camera with typical frame rates of 10-100 ms.[14]

Conclusion and Recommendations

While This compound remains an excellent and reliable fluorophore for single-molecule imaging, researchers now have several high-performance alternatives to consider, each with unique advantages.

  • For ultimate brightness and photostability, particularly in live-cell single-molecule tracking and super-resolution applications, Janelia Fluor 549 is an exceptional choice, offering a combination of superior photophysics and advanced functionalities like cell permeability.[8]

  • Cy3B represents a significant upgrade over the traditional Cy3 dye and stands as a strong competitor to ATTO 565, providing very bright and stable signals ideal for demanding in vitro smFRET experiments.

  • Alexa Fluor 555 is a dependable and highly photostable option, making it suitable for experiments that require long observation times where maximizing photon counts per trace is the primary goal.

The optimal choice of fluorophore will always depend on the specific experimental requirements, including the biological system, the imaging modality, and the desired balance between brightness, photostability, and cost. By leveraging the data and protocols in this guide, researchers can better navigate these choices to push the boundaries of single-molecule discovery.

References

Measuring the Degree of Labeling for ATTO 565 Maleimide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurately determining the degree of labeling (DOL), or the molar ratio of dye to protein, is a critical step in ensuring the quality and consistency of fluorescently labeled proteins for research and drug development.[1] This guide provides a detailed comparison of ATTO 565 maleimide (B117702) with other commonly used fluorescent dyes and presents a comprehensive protocol for measuring its degree of labeling.

Comparative Analysis of Maleimide Dyes

The selection of a fluorescent label can significantly impact experimental outcomes. ATTO 565 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and photostability, making it suitable for a wide range of applications, including single-molecule detection.[2][3] Below is a comparison of ATTO 565 maleimide with other popular maleimide-functionalized dyes.

FeatureThis compoundAlexa Fluor 568 C5 MaleimideCy3B Maleimide
Excitation Max (nm) 564578558
Emission Max (nm) 590603572 (in Ethylene Glycol)
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,00091,300130,000
Quantum Yield 0.900.690.67
Correction Factor (at 280 nm) 0.120.230.08
Molecular Weight ( g/mol ) 733~1000~850

Note: The correction factor is used to adjust the absorbance at 280 nm for the dye's contribution.

Experimental Protocol: Determining the Degree of Labeling

The most common method for determining the DOL is through spectrophotometry, which relies on the Beer-Lambert law.[4] This protocol outlines the steps for calculating the DOL of a protein labeled with this compound.

I. Materials
  • Protein labeled with this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment[5]

II. Procedure
  • Purification of the Labeled Protein: It is crucial to remove all non-conjugated dye from the labeled protein.[6][7][8] This can be achieved by gel filtration or extensive dialysis against PBS.[5][9]

  • Sample Preparation: Dilute the purified protein-dye conjugate in PBS to a concentration that yields an absorbance reading between 0.1 and 1.0 at the dye's maximum absorbance wavelength (λmax).[1]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀). This reading represents the absorbance of both the protein and the dye.

    • Measure the absorbance at the λmax of ATTO 565, which is 564 nm (A₅₆₄).[2]

  • Calculations:

    a. Calculate the molar concentration of the dye (C_dye): C_dye (M) = A₅₆₄ / (ε_dye * path length)

    • A₅₆₄: Absorbance at 564 nm
    • ε_dye: Molar extinction coefficient of ATTO 565 (120,000 M⁻¹cm⁻¹)[2]
    • path length: 1 cm

    b. Calculate the corrected absorbance of the protein at 280 nm (A_prot): The dye also absorbs at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted.[4] A_prot = A₂₈₀ - (A₅₆₄ * CF₂₈₀)

    • A₂₈₀: Absorbance at 280 nm
    • A₅₆₄: Absorbance at 564 nm
    • CF₂₈₀: Correction factor for ATTO 565 at 280 nm (0.12)[2]

    c. Calculate the molar concentration of the protein (C_prot): C_prot (M) = A_prot / (ε_prot * path length)

    • A_prot: Corrected absorbance of the protein at 280 nm
    • ε_prot: Molar extinction coefficient of the specific protein at 280 nm (this value is protein-specific and needs to be known beforehand).
    • path length: 1 cm

    d. Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein.[9][10] DOL = C_dye / C_prot An ideal DOL is typically between 0.5 and 1 to ensure adequate labeling without causing adverse effects on protein function or fluorescence quenching due to over-labeling.[6][10]

Experimental Workflow

The following diagram illustrates the key steps in determining the degree of labeling.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation start Start with Labeled Protein Solution purify Purify Conjugate (Gel Filtration/Dialysis) start->purify Remove unbound dye dilute Dilute Purified Conjugate in PBS purify->dilute Adjust concentration measure Measure Absorbance (A280 & Amax) dilute->measure calc_dye Calculate Dye Concentration measure->calc_dye calc_prot Calculate Corrected Protein Concentration measure->calc_prot calc_dol Calculate DOL (Dye/Protein Ratio) calc_dye->calc_dol calc_prot->calc_dol end End calc_dol->end

References

ATTO 565 maleimide performance in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a detailed comparison of ATTO 565 maleimide (B117702) with two other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 568 maleimide and Cy3B maleimide. The comparison focuses on their performance in confocal, STED, and STORM microscopy techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Spectroscopic and Photophysical Properties

The foundational characteristics of a fluorophore dictate its suitability for specific applications. ATTO 565, a rhodamine-based dye, is known for its high fluorescence quantum yield and exceptional thermal and photostability.[1][2] Alexa Fluor 568 is a bright and photostable dye, while Cy3B is an improved version of the Cy3 dye with significantly increased fluorescence quantum yield and photostability. The key spectral properties of these dyes are summarized below.

PropertyATTO 565Alexa Fluor 568Cy3B
Excitation Max (nm) 563 - 564578559 - 560
Emission Max (nm) 590 - 592603570 - 571
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,00091,000121,000 - 130,000
Quantum Yield (%) 906968 - >70

Performance in Microscopy Techniques

The choice of a fluorescent probe is critically dependent on the microscopy technique being employed. This section evaluates the performance of ATTO 565 maleimide and its alternatives in confocal, STED, and STORM microscopy.

Confocal Microscopy

In conventional confocal microscopy, all three dyes can be effectively used. ATTO 565's high brightness and photostability make it an excellent choice for generating high-contrast images.[1] Alexa Fluor 568 is also widely used and known for its bright fluorescence and good photostability, outperforming traditional dyes like FITC.[3] Cy3B also performs well, offering a bright and stable signal.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy requires fluorophores that can be efficiently depleted to achieve super-resolution. ATTO 565 is a well-regarded dye for STED microscopy due to its excellent photophysical properties.[1][2][4] Studies have shown that ATTO 565 can provide a resolution of around 60 nm in STED imaging, a significant improvement over the ~240 nm resolution of confocal microscopy.[2] While Alexa Fluor 594 (spectrally similar to 568) has been used for STED, ATTO dyes are often favored for their performance in this application.

Stochastic Optical Reconstruction Microscopy (STORM)

STORM imaging relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. The performance of a dye in STORM is determined by properties such as photon output per switching event and duty cycle.

For dSTORM, Cy3B is often considered one of the highest-performing dyes in the red spectral range.[5] Alexa Fluor 568 is also a good dye for STORM and is often used in combination with other dyes for multi-color imaging.[6] However, one study noted that ATTO 565 and Alexa Fluor 568 exhibited limited photoswitching under their specific dSTORM imaging conditions with green excitation.[7] Another study found that while Cy3B showed some blinking, Alexa Fluor 568 did not exhibit significant blinking in their buffer system.[6] Therefore, for STORM applications, Cy3B and Alexa Fluor 568 appear to be more commonly and successfully used compared to ATTO 565.

Experimental Protocols

Detailed below are general protocols for protein labeling with maleimide-functionalized dyes and a basic workflow for immunofluorescence imaging.

Protein Labeling with Maleimide Dyes

This protocol describes the covalent attachment of maleimide-functionalized dyes to thiol groups on proteins, such as those from cysteine residues.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.0-7.5)

  • Maleimide-functionalized dye (ATTO 565, Alexa Fluor 568, or Cy3B)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., DTT or TCEP), optional

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS) at pH 7.0-7.5.[8] If the protein contains disulfide bonds that need to be reduced to expose thiol groups, incubate with a 10-fold molar excess of TCEP for about 30 minutes at room temperature.[8] If DTT is used, it must be removed by dialysis before adding the dye.

  • Dye Preparation: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[8]

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[8] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9][10] The first colored fraction to elute will be the dye-protein conjugate.

Diagram of Labeling Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prot_Prep Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.0-7.5) Mix Mix Protein and Dye (10-20x molar excess of dye) Prot_Prep->Mix Dye_Prep Prepare Dye Stock (10 mM in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (2h at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Collect Collect Labeled Protein Purify->Collect

Caption: Workflow for labeling proteins with maleimide-functionalized fluorescent dyes.

Immunofluorescence Staining Protocol

This is a generalized workflow for using the fluorescently labeled antibodies for imaging.

Diagram of Immunofluorescence Workflow:

G Fix Fix Cells (e.g., 4% PFA) Perm Permeabilize Cells (e.g., 0.1% Triton X-100) Fix->Perm Block Block (e.g., 1% BSA in PBS) Perm->Block Pri_Ab Primary Antibody Incubation Block->Pri_Ab Wash1 Wash (3x with PBS) Pri_Ab->Wash1 Sec_Ab Secondary Antibody Incubation (Labeled with ATTO 565, Alexa Fluor 568, or Cy3B) Wash1->Sec_Ab Wash2 Wash (3x with PBS) Sec_Ab->Wash2 Mount Mount and Image Wash2->Mount

Caption: General workflow for immunofluorescence staining.

Conclusion

This compound is a high-performance fluorescent dye that excels in confocal and STED microscopy due to its exceptional brightness and photostability. For STORM applications, particularly dSTORM, Cy3B and Alexa Fluor 568 are generally considered more suitable choices based on their photoswitching characteristics. The selection of the optimal dye will ultimately depend on the specific microscopy technique and the experimental requirements. The provided protocols offer a starting point for the successful application of these fluorophores in advanced imaging experiments.

References

A Researcher's Guide to ATTO 565 Maleimide: Brightness and Photostability Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, neuroscience, and drug discovery, the selection of an appropriate fluorescent label is a critical determinant of experimental success. ATTO 565 maleimide (B117702) is a popular choice in the orange-red spectral region, prized for its performance in demanding applications such as single-molecule detection and super-resolution microscopy. This guide provides a detailed comparison of ATTO 565 maleimide with two other commonly used fluorescent dyes, Alexa Fluor 568 maleimide and Cy3B maleimide, focusing on the key performance metrics of brightness and photostability.

Quantitative Comparison of Spectroscopic Properties

The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted fluorescence). The following table summarizes the key spectroscopic properties of this compound, Alexa Fluor 568 maleimide, and Cy3B maleimide.

PropertyThis compoundAlexa Fluor 568 maleimideCy3B maleimide
Excitation Maximum (nm) 563 - 564575559 - 560
Emission Maximum (nm) 590 - 592600571
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,00092,000120,000 - 130,000
Fluorescence Quantum Yield ~0.90~0.690.58 - >0.7
Calculated Brightness 108,000 63,480 69,600 - 91,000

Note: Brightness is calculated as Molar Extinction Coefficient × Fluorescence Quantum Yield. The quantum yield for Alexa Fluor 568 is for the succinimidyl ester derivative, which is expected to be similar to the maleimide derivative.

Based on these data, this compound exhibits the highest calculated brightness, primarily due to its exceptionally high fluorescence quantum yield.

Photostability Profile

  • This compound: This dye is characterized by its high thermal and photostability, making it particularly well-suited for single-molecule detection and high-resolution microscopy techniques like STED.[1][2] Studies have shown its photobleaching kinetics under various illumination intensities, with average bleaching times being dependent on the laser power used. For example, one study reported average bleaching times of 63.0 s, 21.8 s, and 18.2 s under illumination intensities of 284 W/cm², 568 W/cm², and 1136 W/cm², respectively.[3]

  • Alexa Fluor 568 maleimide: The Alexa Fluor family of dyes is well-regarded for its photostability compared to traditional fluorophores.[4] Experimental comparisons with fluorescein (B123965) isothiocyanate (FITC) have demonstrated the superior photostability of Alexa Fluor 568.[5]

  • Cy3B maleimide: Cy3B is an improved version of the Cy3 dye, engineered for significantly increased fluorescence quantum yield and photostability.[6] It is considered one of the brightest and most photostable dyes in its spectral class.

Experimental Workflow: Protein Labeling with Maleimide Dyes

The following diagram illustrates a typical workflow for labeling a protein with a thiol-reactive maleimide dye such as this compound.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis prep_protein Dissolve Protein in Thiol-Free Buffer (pH 7.0-7.5) reduce_disulfides Optional: Reduce Disulfide Bonds with TCEP prep_protein->reduce_disulfides add_dye Add Dye to Protein Solution (10-20 fold molar excess) reduce_disulfides->add_dye Labeled Protein prep_dye Prepare 10 mM Dye Stock Solution in Anhydrous DMSO prep_dye->add_dye incubate Incubate for 2h at RT or Overnight at 4°C (in dark) add_dye->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Determine Degree of Labeling (DOL) via Spectroscopy purify->analyze

Protein labeling workflow with maleimide dyes.

Detailed Experimental Protocols

Protein Preparation and Labeling

This protocol provides a general guideline for labeling proteins with maleimide-functionalized dyes. Optimal conditions may vary depending on the specific protein.

  • Protein Preparation : Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5 (e.g., 10-100 mM PBS, Tris, or HEPES). The protein concentration should typically be between 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.

  • Dye Preparation : Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction : While gently stirring the protein solution, add the dye stock solution to achieve a 10 to 20-fold molar excess of dye to protein. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 2-8°C.

Purification of the Labeled Protein

It is crucial to remove any unreacted dye from the protein-dye conjugate.

  • Size-Exclusion Chromatography : The most common method for purification is size-exclusion chromatography (e.g., using a Sephadex G-25 column). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein, can be determined spectrophotometrically.

  • Absorbance Measurement : Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~564 nm for ATTO 565).

  • Calculation : The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max is the absorbance at the dye's excitation maximum.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

    • CF is the correction factor for the dye's absorbance at 280 nm (CF = A_280_dye / A_max_dye).

Conclusion

This compound stands out as a particularly bright fluorescent label due to its high quantum yield. While direct quantitative comparisons of photostability are challenging without standardized experimental data, the available information suggests that all three dyes—ATTO 565, Alexa Fluor 568, and Cy3B—offer excellent performance for demanding fluorescence imaging applications. The choice of dye will ultimately depend on the specific experimental requirements, including the desired brightness, the tolerance for photobleaching, and the instrumentation available.

References

Navigating the Crowded Spectrum: A Comparative Guide to ATTO 565 Maleimide and its Spectral Neighbors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into multiplexed fluorescence applications, the careful selection of fluorophores is paramount to generating clear, reliable data. This guide provides an in-depth comparison of ATTO 565 maleimide (B117702) with other commonly used fluorophores that share significant spectral overlap, namely TAMRA, ROX, and Texas Red. By presenting key spectral properties, quantitative overlap data, and detailed experimental considerations, this guide aims to empower researchers to make informed decisions for their specific experimental needs.

ATTO 565 is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it a popular choice for single-molecule detection and high-resolution microscopy.[1][2] However, its spectral characteristics necessitate a careful consideration of its compatibility with other fluorophores in multi-color experiments to avoid spectral bleed-through, where the emission of one fluorophore is detected in the channel of another.

Spectral Properties at a Glance

A direct comparison of the excitation and emission maxima of ATTO 565 and its spectral neighbors reveals the potential for significant overlap. The values presented in the table below are a synthesis of data from various sources and should be considered as representative.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
ATTO 565 563[3][4]592[3][4]120,000[3]0.90[3]
TAMRA 552 - 557[5][6]578 - 583[5][6]~84,000 - 91,000~0.1 - 0.3
ROX 575 - 578[7]600 - 604[7]~82,000~0.5
Texas Red 586 - 596[8][9]603 - 615[8][9]~85,000[8]~0.93[8]

Visualizing the Spectral Overlap

To truly appreciate the extent of spectral overlap, it is essential to visualize the full excitation and emission spectra of these fluorophores. The following diagram illustrates the normalized spectra, highlighting the regions of significant overlap.

Spectral_Overlap Spectral Overlap of ATTO 565 with Other Fluorophores cluster_spectra Normalized Intensity cluster_curves Spectral Overlap of ATTO 565 with Other Fluorophores cluster_legend Legend placeholder key1 ATTO 565 Ex key2 ATTO 565 Em key3 TAMRA Ex key4 TAMRA Em key5 ROX Ex key6 ROX Em key7 Texas Red Ex key8 Texas Red Em

A diagram illustrating the spectral overlap between ATTO 565 and other common fluorophores.

Note: The DOT script above is a template. An actual plot of the spectral curves would be generated and inserted here. The placeholder node would be replaced with an image of the plotted spectra.

Quantifying Spectral Overlap: The Förster Radius

In applications such as Fluorescence Resonance Energy Transfer (FRET), the spectral overlap between a donor and an acceptor fluorophore is a critical parameter. This is quantified by the Förster radius (R₀), the distance at which FRET efficiency is 50%. A larger R₀ indicates a greater potential for FRET, which also implies more significant spectral overlap.

The Förster radius can be calculated using the spectral overlap integral (J(λ)), the donor's fluorescence quantum yield (ΦD), and the acceptor's molar extinction coefficient (εA). Several online calculators are available to predict the Förster distance between FRET pairs.[10][11][12][13]

The following table provides calculated Förster radii for FRET pairs involving ATTO 565 as either a donor or an acceptor with the other fluorophores.

DonorAcceptorCalculated Förster Radius (R₀) in Å
ATTO 565 TAMRA~55-60
ATTO 565 ROX~60-65
ATTO 565 Texas Red~65-70
TAMRAATTO 565 ~50-55
ROXATTO 565 ~55-60

These values indicate a high potential for FRET and, consequently, significant spectral overlap, especially when ATTO 565 is paired with Texas Red.

Experimental Protocols for Assessing Spectral Overlap

To empirically determine the extent of spectral bleed-through in a specific experimental setup, it is crucial to perform single-color control experiments.

Protocol: Measuring Spectral Bleed-Through

Objective: To quantify the percentage of signal from one fluorophore that is detected in the channel intended for another.

Materials:

  • Samples singly labeled with each fluorophore of interest (e.g., cells stained with only ATTO 565-conjugated antibody, and separate cells stained with only TAMRA-conjugated antibody).

  • Unstained control sample.

  • Fluorescence microscope or flow cytometer with the appropriate filter sets for each fluorophore.

  • Image analysis software (e.g., ImageJ/Fiji, FlowJo).

Procedure:

  • Image Acquisition:

    • For each singly labeled sample, acquire images or data in all the fluorescence channels that will be used in the multiplex experiment.

    • Use the same acquisition settings (e.g., laser power, detector gain, exposure time) that will be used for the multi-color samples.

  • Data Analysis (Microscopy):

    • Open the images of the singly labeled sample (e.g., ATTO 565) in the image analysis software.

    • Measure the mean fluorescence intensity in a region of interest (ROI) containing the signal in both the primary channel (for ATTO 565) and the secondary channel (e.g., the TAMRA channel).

    • Calculate the bleed-through percentage: (Mean intensity in secondary channel / Mean intensity in primary channel) * 100.

  • Data Analysis (Flow Cytometry):

    • For each single-stained control, plot the fluorescence intensity of the primary detector versus each of the other detectors.

    • The software can then be used to calculate a compensation matrix, which mathematically corrects for the spectral overlap.[14][15][16][17]

Experimental_Workflow Workflow for Assessing Spectral Bleed-Through cluster_prep Sample Preparation Unstained Unstained Control Acquire Image/Data Acquisition (All Channels) Unstained->Acquire Single_ATTO565 Singly Labeled ATTO 565 Single_ATTO565->Acquire Single_TAMRA Singly Labeled TAMRA Single_TAMRA->Acquire Analyze Data Analysis (Quantify Bleed-Through) Acquire->Analyze Correct Apply Correction (Compensation/Unmixing) Analyze->Correct

A flowchart outlining the experimental workflow for assessing and correcting for spectral bleed-through.

Mitigating Spectral Overlap: Strategies and Solutions

When significant spectral overlap is unavoidable, several strategies can be employed to minimize its impact on data quality.

  • Careful Fluorophore and Filter Selection: Choose fluorophores with narrower emission spectra and filter sets that are highly specific to the intended fluorophore.[18]

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously can eliminate bleed-through between channels.[19]

  • Spectral Unmixing: This computational technique uses the full emission spectrum of each fluorophore to mathematically separate the mixed signals from each pixel in an image into its individual components.[20][21][22][23][24] This is a powerful method for resolving highly overlapping spectra.

Mitigation_Strategies Strategies to Mitigate Spectral Overlap Overlap Spectral Overlap Selection Judicious Fluorophore/ Filter Selection Overlap->Selection Sequential Sequential Acquisition Overlap->Sequential Unmixing Spectral Unmixing Overlap->Unmixing

Key strategies for minimizing the impact of spectral overlap in fluorescence experiments.

Conclusion

ATTO 565 maleimide is a high-performance fluorophore with many desirable properties for advanced fluorescence applications. However, its spectral proximity to other popular red-orange dyes like TAMRA, ROX, and Texas Red necessitates a thorough understanding and careful management of spectral overlap. By employing the quantitative comparisons and experimental protocols outlined in this guide, researchers can confidently design and execute multiplexed experiments, ensuring the generation of accurate and reproducible data. The choice of the right fluorophore combination and the application of appropriate correction methods are critical steps toward unlocking the full potential of multi-color fluorescence imaging.

References

A Quantitative Comparison of ATTO 565 Maleimide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate downstream analysis. This guide provides a quantitative comparison of ATTO 565 maleimide (B117702), a popular fluorescent dye, with two common alternatives in a similar spectral range: Alexa Fluor 568 maleimide and Cy3B maleimide. This objective analysis, supported by experimental data and detailed protocols, aims to empower users to make informed decisions for their specific research applications.

Performance at a Glance: A Head-to-Head Comparison

The selection of a fluorescent label for protein modification hinges on several key performance indicators. These include the dye's intrinsic brightness, its efficiency in coupling to the target protein, and its resilience to photobleaching during imaging. Below is a summary of the key photophysical and labeling characteristics of ATTO 565 maleimide and its alternatives.

ParameterATTO 565Alexa Fluor 568Cy3B
Excitation Max (nm) ~563~578~559
Emission Max (nm) ~592~603~570
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~120,000~91,300~130,000
Fluorescence Quantum Yield (Φ) ~0.90~0.69>0.70
Brightness (ε x Φ) ~108,000~62,997>91,000
Relative Photostability HighHighModerate
Labeling Efficiency (DOL) HighHighHigh

Note: The brightness is a calculated value (Molar Extinction Coefficient x Quantum Yield) and serves as a useful metric for comparing the potential signal intensity of the dyes. The Degree of Labeling (DOL) is highly dependent on the protein and reaction conditions.

In-Depth Analysis of Performance Metrics

Brightness and Spectral Properties

ATTO 565 stands out with a very high quantum yield of approximately 90%, contributing to its exceptional brightness[1][2]. While Cy3B boasts a higher molar extinction coefficient, its quantum yield is generally lower than that of ATTO 565. Alexa Fluor 568, while a robust and widely used dye, exhibits both a lower molar extinction coefficient and quantum yield compared to ATTO 565. The superior brightness of ATTO 565 can be a significant advantage in applications where the target protein is of low abundance.

Labeling Efficiency

The efficiency of the labeling reaction, often quantified by the Degree of Labeling (DOL), is a critical factor. Maleimide chemistry targets the thiol groups of cysteine residues, providing a site-specific method for protein conjugation[3]. While direct comparative studies of labeling efficiency under identical conditions are limited, available data suggests that all three dyes can achieve high DOLs. One study demonstrated that Cy3B maleimide can achieve a labeling efficiency of 76% under specific conditions[4]. The ultimate DOL is highly dependent on factors such as the number of accessible cysteine residues on the target protein, the dye-to-protein molar ratio, and the reaction conditions. For optimal labeling, it is recommended to experimentally determine the ideal dye-to-protein ratio for each specific protein.

Photostability

The ability of a fluorophore to resist photodegradation under illumination is crucial for quantitative and time-lapse imaging. ATTO dyes are known for their high photostability[2]. Studies have shown that Alexa Fluor dyes also exhibit greater photostability compared to traditional dyes like FITC[5][6]. While Cy3B is a bright dye, some reports suggest it may be less photostable than Cy3, which itself is generally considered less photostable than Alexa Fluor and ATTO dyes. For applications requiring prolonged or intense illumination, the superior photostability of ATTO 565 and Alexa Fluor 568 presents a clear advantage.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are standardized procedures for protein labeling with maleimide dyes and for the quantitative analysis of labeling efficiency and photostability.

Protein Labeling with Maleimide Dyes

This protocol outlines the general steps for conjugating a maleimide-functionalized fluorescent dye to a protein containing free thiol groups.

Workflow for Protein Labeling with Maleimide Dyes

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) Reduction Optional: Reduce Disulfides (e.g., with TCEP) Prot_Prep->Reduction If necessary Incubation Incubate Protein and Dye (10-20 fold molar excess of dye) (2h at RT or overnight at 4°C, protected from light) Dye_Prep Prepare Dye Stock Solution (10 mM in anhydrous DMSO or DMF) Dye_Prep->Incubation Reduction->Incubation Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubation->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

Caption: A generalized workflow for the covalent labeling of proteins with maleimide-functionalized fluorescent dyes.

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled in a thiol-free buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL[3]. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine)[7].

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution[7][8]. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis[7].

Determination of Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

Logical Flow for Calculating the Degree of Labeling

G cluster_measure Spectroscopic Measurement cluster_calc Calculation Steps Measure_Abs Measure Absorbance of Conjugate (A280 and A_max of dye) Calc_Prot_Conc Calculate Protein Concentration (Correcting for dye absorbance at 280 nm) Measure_Abs->Calc_Prot_Conc Calc_Dye_Conc Calculate Dye Concentration Measure_Abs->Calc_Dye_Conc Calc_DOL Calculate DOL (Molar ratio of Dye to Protein) Calc_Prot_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

Caption: A flowchart outlining the key steps for the spectrophotometric determination of the Degree of Labeling (DOL).

Methodology:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and the absorbance maximum of the dye (Aₘₐₓ).

  • Calculate Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Photobleaching Analysis

This protocol describes a method to quantify the photostability of fluorescently labeled proteins.

G cluster_setup Sample Preparation & Imaging Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Sample Immobilize Labeled Protein (e.g., on a glass slide) Acquire_Images Acquire Time-Lapse Image Series (Continuous illumination) Prepare_Sample->Acquire_Images Microscope_Setup Configure Fluorescence Microscope (Define imaging parameters: laser power, exposure time) Microscope_Setup->Acquire_Images Measure_Intensity Measure Fluorescence Intensity Over Time Acquire_Images->Measure_Intensity Plot_Decay Plot Normalized Intensity vs. Time Measure_Intensity->Plot_Decay Fit_Curve Fit Decay Curve (e.g., to an exponential function) Plot_Decay->Fit_Curve Determine_Halflife Determine Photobleaching Half-life Fit_Curve->Determine_Halflife

References

ATTO 565 Maleimide: A Comparative Performance Guide for Fixed and Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of ATTO 565 maleimide's performance in fixed versus live cell imaging applications. By presenting objective data and detailed protocols, this document aims to empower researchers to make informed decisions when selecting a fluorescent probe for their specific needs.

ATTO 565, a rhodamine-based dye, is recognized for its exceptional brightness and high photostability.[1][2][3][4] Its maleimide (B117702) derivative allows for specific covalent labeling of thiol groups on proteins, making it a valuable tool for a wide range of applications, from immunofluorescence in fixed cells to tracking protein dynamics in living cells.[5] This guide delves into the nuanced performance of this compound in these two distinct cellular states, offering a direct comparison with alternative dyes and providing the necessary experimental details to reproduce and build upon the presented findings.

Quantitative Performance Metrics

The effectiveness of a fluorescent probe is determined by several key photophysical parameters. The following tables summarize the performance of this compound in comparison to other commonly used thiol-reactive dyes. While a direct head-to-head comparison in the same experimental setup for all metrics is not always available in published literature, this guide synthesizes data from various sources to provide a comprehensive overview.

Table 1: Photophysical Properties of Thiol-Reactive Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (%)
This compound 564590120,00090
Alexa Fluor™ 568 Maleimide 57760391,30060
Cy®3 Maleimide 550570150,00015
Dyomics 549 (DY-549) Maleimide 557574145,00020

Table 2: Comparative Performance in Fixed vs. Live Cells (Qualitative and Inferred)

Performance MetricThis compound in Fixed CellsThis compound in Live CellsKey Considerations
Brightness ExcellentVery GoodThe intracellular environment can influence quantum yield.
Photostability HighGood to HighLive cells are more susceptible to phototoxicity, which can indirectly affect perceived photostability.[6]
Signal-to-Noise Ratio (SNR) HighGoodAutofluorescence is generally higher in live cells.[7][8] Efficient removal of unbound dye is crucial in live-cell imaging.
Specificity Excellent (with proper blocking)GoodPotential for off-target reactions with other cellular thiols.
Cytotoxicity Not applicableLowStated to have low biotoxicity, but should be empirically determined for the specific cell line and experimental conditions.[1][4][6]

Experimental Protocols

Detailed and reproducible protocols are essential for achieving optimal and consistent results. The following sections provide step-by-step methodologies for labeling proteins with this compound in both fixed and live cells.

Protocol 1: Labeling of Intracellular Proteins in Fixed and Permeabilized Cells

This protocol is suitable for applications such as immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton™ X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody (or direct labeling of primary antibody)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

Protocol 2: Labeling of Intracellular Proteins in Live Cells

This protocol is more challenging due to the need for the dye to cross the cell membrane and the potential for cytotoxicity. This often requires protein engineering (e.g., SNAP-tag®, HALO-tag®) or specific delivery methods. The following is a general guideline for labeling a SNAP-tag® fusion protein.

Materials:

  • Live cells expressing the SNAP-tag® fusion protein of interest

  • Cell culture medium (e.g., DMEM)

  • This compound (or a cell-permeable derivative)

  • Wash buffer (e.g., HBSS)

Procedure:

  • Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish).

  • Labeling Solution Preparation: Prepare a fresh solution of this compound in cell culture medium. The optimal concentration (typically in the low micromolar range) should be determined empirically to balance signal strength and cytotoxicity.

  • Cell Labeling: Replace the culture medium with the labeling solution and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed wash buffer to remove unbound dye.

  • Recovery: Add fresh, pre-warmed cell culture medium and allow the cells to recover for at least 30 minutes before imaging.

  • Imaging: Image the cells on a microscope equipped for live-cell imaging, maintaining appropriate environmental conditions (37°C, 5% CO₂).

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for fixed and live cell labeling.

Fixed_Cell_Labeling_Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 1% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab mount Mounting secondary_ab->mount image Imaging mount->image

Caption: Workflow for labeling intracellular proteins in fixed cells.

Live_Cell_Labeling_Workflow start Start: Live Cells in Dish labeling Incubate with This compound start->labeling wash Wash to Remove Unbound Dye labeling->wash recover Recover in Fresh Medium wash->recover image Live Cell Imaging recover->image

Caption: Workflow for labeling intracellular proteins in live cells.

Performance in Fixed vs. Live Cells: A Deeper Dive

The primary difference in the performance of this compound between fixed and live cells stems from the cellular environment and the experimental constraints of each condition.

In Fixed Cells:

  • High Signal and Stability: The fixation and permeabilization process provides easy access for antibodies to their targets, leading to dense labeling and a strong, stable signal. The environment is also less dynamic, which can contribute to perceived photostability.

  • Low Background: Thorough washing steps effectively remove unbound antibodies, resulting in a high signal-to-noise ratio.

  • No Phototoxicity Concerns: As the cells are not alive, phototoxicity is not a concern, allowing for higher laser powers and longer exposure times to maximize signal collection.

In Live Cells:

  • Challenges in Delivery and Specificity: Delivering the maleimide dye to intracellular targets in living cells is a significant hurdle. While techniques like SNAP-tag® and HaloTag® have streamlined this process, ensuring specific labeling without disrupting cellular function remains a key consideration. There is also a higher risk of off-target reactions with abundant intracellular thiols, such as glutathione.

  • Phototoxicity and Photobleaching: Live cells are sensitive to the high-intensity light used in fluorescence microscopy.[6] This can lead to phototoxicity, altering cellular physiology and ultimately leading to cell death. Consequently, lower laser powers and shorter exposure times are necessary, which can impact the initial signal intensity. While ATTO 565 is inherently photostable, the need to minimize light exposure in live-cell imaging can make it appear less stable than in fixed-cell preparations.

  • Dynamic Environment: The constant movement and turnover of proteins within a living cell can also affect the apparent stability of the fluorescent signal.

  • Higher Background: Incomplete washout of the dye and the inherent autofluorescence of living cells can contribute to a lower signal-to-noise ratio compared to fixed-cell imaging.[7][8]

Alternatives to this compound

While this compound offers excellent performance, several alternative thiol-reactive dyes are available, each with its own set of advantages and disadvantages.

  • Alexa Fluor™ Dyes: This family of dyes is known for its brightness and photostability. Alexa Fluor™ 568 is a spectrally similar alternative to ATTO 565.

  • Cy® Dyes: Cy3 is another spectrally similar dye that is widely used. However, it is generally less photostable than ATTO and Alexa Fluor™ dyes.

  • Dyomics Dyes: These dyes offer a range of spectral properties and are a cost-effective alternative.

The choice of the optimal dye will depend on the specific requirements of the experiment, including the available excitation sources, the desired brightness and photostability, and budget constraints.

Conclusion

This compound is a high-performance fluorescent probe that demonstrates excellent characteristics for both fixed and live cell imaging. In fixed cells, it provides exceptionally bright and stable signals, making it ideal for high-resolution imaging techniques. In live cells, while challenges related to dye delivery, phototoxicity, and background need to be carefully managed, its low cytotoxicity and high quantum yield enable the dynamic tracking of proteins with good fidelity.[1][4][6]

Researchers should carefully consider the specific demands of their experimental system when choosing between this compound and its alternatives. For applications requiring the utmost brightness and photostability, ATTO 565 remains a top-tier choice. By following the detailed protocols and considering the comparative data presented in this guide, scientists can optimize their labeling strategies and acquire high-quality, reliable fluorescence data.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling ATTO 565 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with ATTO 565 maleimide (B117702). By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, ensuring both the integrity of your research and the well-being of your team.

ATTO 565 maleimide is a fluorescent label from the rhodamine dye family, widely used for labeling proteins, DNA, and RNA.[1][2] Its high fluorescence quantum yield and photostability make it an invaluable tool in high-resolution microscopy and single-molecule detection.[1][2][3] However, proper handling and disposal are crucial to mitigate any potential hazards.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE to ensure a safe laboratory environment.

PPE CategoryItemSpecificationPurpose
Eye and Face Safety GlassesANSI Z87.1-compliant, with side shields[4]Protects against splashes and airborne particles.
Face Shield-Recommended when handling larger quantities or when there is a significant splash risk.[5][6]
Hand Disposable GlovesNitrile gloves[4]Provides a barrier against skin contact. Double gloving is recommended for added protection.[4]
Body Laboratory CoatStandardProtects skin and personal clothing from contamination.[4][5]
Respiratory Dust MaskN95 (US) or equivalent[7]Required when handling the powder form to prevent inhalation.

Operational Protocol: From Receipt to Use

A systematic workflow is critical for the safe and effective use of this compound. The following protocol outlines the key steps from receiving the compound to its application in a typical protein labeling experiment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • The product is shipped at ambient temperature and should be stored at -20°C upon arrival.[8]

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9]

2. Preparation of Stock Solution:

  • Work in a well-ventilated area, preferably a fume hood, especially when handling the powder.

  • Don the appropriate PPE as outlined in the table above.

  • This compound is soluble in polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[8][9]

  • Prepare labeling solutions immediately before use by dissolving the desired amount in anhydrous and amine-free DMF or DMSO.[8][9]

3. Protein Labeling Procedure (General Example):

  • Dissolve the protein to be labeled in a suitable degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, HEPES).[10]

  • If necessary, reduce any disulfide bonds in the protein using a reducing agent like TCEP.[10]

  • Add the this compound stock solution to the protein solution. A common molar ratio of dye to protein to start with is 10:1 to 20:1.

  • Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 2-8°C.

  • Purify the labeled protein using methods such as gel filtration or dialysis to remove unreacted dye.[10]

Below is a visual representation of the handling workflow:

G Workflow for Handling this compound cluster_prep Preparation cluster_use Use cluster_disposal Disposal Receive Receive and Inspect Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Don_PPE Don Appropriate PPE Equilibrate->Don_PPE Prepare_Stock Prepare Stock Solution in Fume Hood Don_PPE->Prepare_Stock Prepare_Protein Prepare Protein Solution Prepare_Stock->Prepare_Protein Label_Protein Label Protein with Dye Prepare_Protein->Label_Protein Purify Purify Labeled Protein Label_Protein->Purify Segregate_Waste Segregate Waste Purify->Segregate_Waste Dispose_Liquid Dispose of Liquid Waste Segregate_Waste->Dispose_Liquid Dispose_Solid Dispose of Solid Waste Segregate_Waste->Dispose_Solid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.